molecular formula C13H10O3 B1329293 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 323-87-5

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1329293
CAS No.: 323-87-5
M. Wt: 214.22 g/mol
InChI Key: LGERKUYJCZOBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGERKUYJCZOBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186035
Record name 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323-87-5
Record name 4-Hydroxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1, 4-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Phenylsalicylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N62L9HM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CAS 121629-21-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CAS 121629-21-8), a biphenyl derivative with potential applications in materials science and as a key intermediate in organic synthesis. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its potential, though currently underexplored, biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound, also known as 3-(4-hydroxyphenyl)benzoic acid, is a bifunctional organic molecule possessing both a carboxylic acid and a hydroxyl group.[1][2] These functional groups make it a versatile building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 121629-21-8[3]
Molecular Formula C₁₃H₁₀O₃[2][3]
Molecular Weight 214.22 g/mol [2][3]
IUPAC Name 3-(4-hydroxyphenyl)benzoic acid[1][2]
Synonyms 4'-Hydroxybiphenyl-3-carboxylic acid, 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid[2]
Melting Point 215-216 °C[4]
Boiling Point 406 °C at 760 mmHg (Predicted)[4]
Flash Point 213.5 °C (Predicted)[4]
LogP 2.75740 (Predicted)[4]
pKa (Not available)
Appearance White to cream to pale brown powder
Solubility Slightly soluble in water and chloroform; more soluble in polar organic solvents like alcohols and acetone.[5]

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and is well-suited for creating the biphenyl core of the target molecule.[6][7][8][9][10][11]

Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and 4-hydroxyphenylboronic acid.

Experimental Protocol:

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • 4-Hydroxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

  • Add the degassed solvent system of toluene (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Suzuki-Miyaura Coupling Reaction Workflow

Suzuki_Coupling_Workflow Reactants 3-Bromobenzoic Acid + 4-Hydroxyphenylboronic Acid + Pd(OAc)2/PPh3 + K2CO3 Solvent Toluene/Water Reactants->Solvent Add Heating Heat to 90-100 °C Solvent->Heating Reaction Suzuki-Miyaura Coupling Heating->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup After 12-24h Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

A schematic representation of the Suzuki-Miyaura coupling workflow.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

Spectroscopy Characteristic Peaks/Signals
¹H NMR Aromatic protons (multiple signals in the range of 6.8-8.2 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the hydroxyl proton (variable, typically 5-9 ppm).
¹³C NMR Aromatic carbons (signals between 115-160 ppm), and a signal for the carboxylic carbon (>165 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), an O-H stretch from the phenol (around 3200-3600 cm⁻¹), and C-O stretching and O-H bending vibrations.[12][13]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 214.22.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity, mechanism of action, and associated signaling pathways for this compound. However, the structural motifs present in the molecule, namely the biphenyl and carboxylic acid groups, are found in many biologically active compounds.

Derivatives of p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antimutagenic properties.[14] Furthermore, some biphenyl carboxylic acid derivatives have been investigated for their antifungal activity.[15] The presence of a phenolic hydroxyl group suggests potential antioxidant activity through the scavenging of free radicals.[13]

Given the limited specific data, the biological profile of this compound represents a promising area for future research.

Diagram 2: Potential Areas of Biological Investigation

Biological_Investigation Compound This compound Antioxidant Antioxidant Activity Compound->Antioxidant Antimicrobial Antimicrobial Activity Compound->Antimicrobial AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Anticancer Anticancer Activity Compound->Anticancer

Potential research avenues for the biological activity of the title compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[16][17] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile biphenyl derivative with established synthetic routes, most notably the Suzuki-Miyaura cross-coupling reaction. While its physicochemical properties are reasonably well-characterized, its biological activity remains largely unexplored. The presence of key pharmacophores suggests that this compound could be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of antioxidant, antimicrobial, and anti-inflammatory research. This technical guide provides a solid foundation for researchers and scientists interested in exploring the potential of this intriguing molecule.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₃[1][2][3]
Molecular Weight 214.22 g/mol [1][3]
Melting Point 215-216 °C (in Benzene) 239-242 °C[1][2]
Boiling Point 406 °C at 760 mmHg[1]
Flash Point 213.5 °C 239 °C[1][4]
Density 1.292 g/cm³[1]
Refractive Index 1.639[1]
pKa Not explicitly found, but can be determined experimentally
LogP 2.75740[1]
Solubility Slightly soluble in DMSO and Methanol.[2]
Appearance Solid[2]
CAS Number 323-87-5[1][3]
PubChem CID 67584[1][3]

Note on Discrepancies: There are conflicting reports regarding the melting point of this compound, with values of 215-216 °C and 239-242 °C cited.[1][2] This variation may be attributable to different polymorphic forms of the compound or the use of different solvents for crystallization. Experimental verification is recommended for applications where this parameter is critical.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on established laboratory techniques.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.[5][6]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and in a fine powdered form.[6]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.[7]

  • Heat the block rapidly to a temperature approximately 15 °C below the expected melting point.[7]

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned to liquid (the end of the melting range).

Determination of Solubility

The solubility of this compound can be assessed through a standardized shake-flask method.[8][9][10]

Apparatus:

  • Analytical balance

  • Test tubes or vials with stoppers

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a test tube.

  • Seal the test tube and place it in a constant temperature shaker or water bath. The temperature should be maintained throughout the experiment.[9]

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12]

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[11]

  • Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[11]

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.[13][14][15][16]

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • n-Octanol and water (or a suitable buffer like PBS, pH 7.4)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol.[17]

  • Prepare a stock solution of the compound in one of the phases.

  • Add known volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.

  • Add a small, known amount of the compound stock solution.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[13]

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique.[15]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Visualizations

The following diagrams illustrate key experimental workflows for determining the physicochemical properties of this compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination cluster_pka pKa Determination cluster_logp LogP Determination mp1 Sample Preparation (Dry & Powder) mp2 Capillary Loading mp1->mp2 mp3 Heating in Apparatus mp2->mp3 mp4 Record Melting Range mp3->mp4 sol1 Add Excess Solid to Solvent sol2 Equilibrate (Shaking) sol1->sol2 sol3 Filter Supernatant sol2->sol3 sol4 Analyze Concentration sol3->sol4 pka1 Prepare Solution pka2 Potentiometric Titration pka1->pka2 pka3 Plot Titration Curve pka2->pka3 pka4 Determine Half-Equivalence Point pka3->pka4 logp1 Prepare Octanol/Water Phases logp2 Partitioning (Shaking) logp1->logp2 logp3 Phase Separation logp2->logp3 logp4 Analyze Concentration in Each Phase logp3->logp4

Caption: Experimental workflows for determining key physicochemical properties.

While no specific biological signaling pathways for this compound have been identified in the literature, a logical diagram illustrating the relationship between its physicochemical properties and its potential as a drug candidate can be conceptualized.

drug_properties_relationship cluster_physicochemical Physicochemical Properties cluster_adme ADME Properties compound This compound solubility Solubility compound->solubility lipophilicity Lipophilicity (LogP) compound->lipophilicity ionization Ionization (pKa) compound->ionization absorption Absorption solubility->absorption lipophilicity->absorption distribution Distribution lipophilicity->distribution ionization->absorption excretion Excretion ionization->excretion drug_candidate Potential Drug Candidate absorption->drug_candidate distribution->drug_candidate metabolism Metabolism metabolism->drug_candidate excretion->drug_candidate

Caption: Relationship between physicochemical properties and drug candidacy.

References

A Technical Guide to 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the structural analogues of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a compound commonly known as diflunisal. This document delves into the synthesis, biological evaluation, and structure-activity relationships of these analogues, with a focus on their therapeutic potential in oncology, inflammation, and amyloid diseases. All quantitative data is summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound, or diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid.[1] Its chemical structure, characterized by a difluorophenyl group attached to a salicylic acid moiety, has served as a versatile scaffold for the development of numerous structural analogues with diverse biological activities.[2][3] Modifications to the carboxylic acid and phenyl rings have yielded derivatives with potent anti-inflammatory, analgesic, anti-tumor, and transthyretin (TTR) amyloidogenesis inhibitory properties.[4][5][6] This guide explores the chemical space of these analogues, providing researchers and drug development professionals with a detailed understanding of their therapeutic promise.

Synthesis of Structural Analogues

The synthesis of this compound analogues typically involves multi-step reaction sequences starting from diflunisal. Common strategies include the modification of the carboxylic acid group to form amides, esters, hydrazides, and subsequently more complex heterocyclic structures like thiosemicarbazides and 1,2,4-triazoles.[2][4][5][7]

General Synthesis Workflow

The following diagram illustrates a common synthetic workflow for generating diverse diflunisal analogues.

G Diflunisal This compound (Diflunisal) Esterification Esterification (e.g., SOCl2, MeOH) Diflunisal->Esterification Amidation Amidation (Amine, Coupling Agent) Diflunisal->Amidation Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Ester_Analogues Ester Analogues Esterification->Ester_Analogues Amide_Analogues Amide Analogues Amidation->Amide_Analogues Thiosemicmicarbazide_Formation Thiosemicmicarbazide_Formation Hydrazinolysis->Thiosemicmicarbazide_Formation Hydrazide_Intermediate Hydrazide Intermediate Hydrazinolysis->Hydrazide_Intermediate Thiosemicarbazide_Formation Thiosemicarbazide Formation (Isothiocyanate) Triazole_Cyclization 1,2,4-Triazole Cyclization (Base) Thiosemicarbazide_Formation->Triazole_Cyclization Thiosemicarbazide_Analogues Thiosemicarbazide Analogues Thiosemicarbazide_Formation->Thiosemicarbazide_Analogues Triazole_Analogues 1,2,4-Triazole Analogues Triazole_Cyclization->Triazole_Analogues

General synthetic routes for diflunisal analogues.
Detailed Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives [4][5]

  • Step 1: Acetylation. Diflunisal is reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid to protect the hydroxyl group.

  • Step 2: Acyl Chloride Formation. The acetylated diflunisal is treated with thionyl chloride to form the corresponding acyl chloride.

  • Step 3: Amidation. The acyl chloride is reacted with a variety of primary or secondary amines in a suitable solvent (e.g., dichloromethane) to yield the desired amide derivatives.

  • Step 4: Deprotection. The acetyl protecting group is removed by hydrolysis under basic conditions (e.g., sodium hydroxide) to afford the final 4-hydroxy-[1,1'-biphenyl]-3-carboxamide analogues.

Protocol 2: Synthesis of Thiosemicarbazide and 1,2,4-Triazole-3-thione Derivatives [2]

  • Step 1: Esterification. Diflunisal is converted to its methyl ester by refluxing with methanol in the presence of sulfuric acid.[7]

  • Step 2: Hydrazide Formation. The methyl ester is then reacted with hydrazine hydrate in ethanol to yield 2',4'-difluoro-4-hydroxybiphenyl-3-carbohydrazide.[7]

  • Step 3: Thiosemicarbazide Synthesis. The hydrazide is treated with various aryl isothiocyanates in ethanol to produce the corresponding thiosemicarbazide derivatives.[2]

  • Step 4: 1,2,4-Triazole-3-thione Synthesis. The thiosemicarbazide derivatives are cyclized by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to yield the 1,2,4-triazole-3-thione analogues.

Biological Activities and Structure-Activity Relationships

Structural modifications of this compound have led to the discovery of compounds with a wide range of biological activities.

Anti-Tumor Activity

Several amide and heterocyclic derivatives of diflunisal have demonstrated significant in vitro anti-tumor activity against various cancer cell lines.

Table 1: In Vitro Anti-Tumor Activity of Diflunisal Analogues (IC50 in µM)

CompoundA549 (Lung)Ishikawa (Endometrial)PC-3 (Prostate)T47D (Breast)HCT-116 (Colon)Reference
6j >1008.5---[4]
7o 24.36.2---[4]
8c 45.67.9---[4]
6 --Active-No Activity[3]
10 --Active-No Activity[3]
15 ---Active-[3]
16 ---ActiveActive[3]

Note: "-" indicates data not available. "Active" indicates reported activity without specific IC50 values.

The anti-tumor mechanism of some of these analogues is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancerous tissues.[3]

G Diflunisal_Analogue Diflunisal Analogue COX2 COX-2 Enzyme Diflunisal_Analogue->COX2 Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX2->Prostaglandin_Synthesis Catalyzes Inhibition_Node Reduced Prostaglandins Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Tumor_Growth Tumor Growth & Proliferation Prostaglandin_Synthesis->Tumor_Growth Inhibition_Node->Inflammation Leads to decreased Inhibition_Node->Tumor_Growth Leads to decreased

COX-2 inhibition by diflunisal analogues.
Anti-Inflammatory Activity

As derivatives of an NSAID, many diflunisal analogues exhibit potent anti-inflammatory properties. Their efficacy is often evaluated using the carrageenan-induced rat paw edema model.

Table 2: Anti-Inflammatory Activity of Diflunisal Amide Derivatives

CompoundDose (mg/kg)% Inhibition of EdemaReference
5m 5068.2[5]
Diflunisal 5052.4[5]
Indomethacin 1065.1[5]

The anti-inflammatory action is primarily attributed to the inhibition of prostaglandin synthesis through the COX pathway.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay [5]

  • Animal Model: Wistar rats are used.

  • Treatment: Test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Inhibition of Transthyretin (TTR) Amyloidogenesis

A significant area of research for diflunisal analogues is their ability to inhibit the formation of amyloid fibrils from transthyretin (TTR), a process implicated in familial and senile systemic amyloidosis. These compounds stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers.[6]

Table 3: TTR Amyloid Fibril Formation Inhibition by Diflunisal Analogues

CompoundConcentration (µM)% InhibitionReference
Diflunisal 3.6~60[6]
Analogue 18 3.6>95[6]
Analogue 20 3.6>95[6]

Structure-activity relationship studies have revealed that dihalogen substitution on the hydrophobic ring and a para-carboxylate group on the hydrophilic ring are key for potent TTR amyloid inhibition.[6]

G TTR_Tetramer Native TTR Tetramer TTR_Monomer Amyloidogenic Monomer TTR_Tetramer->TTR_Monomer Dissociation Amyloid_Fibrils Amyloid Fibrils TTR_Monomer->Amyloid_Fibrils Aggregation Diflunisal_Analogue Diflunisal Analogue Diflunisal_Analogue->TTR_Tetramer Binds & Stabilizes

Mechanism of TTR amyloidogenesis inhibition.

Protocol 4: In Vitro TTR Amyloid Fibril Formation Assay [6]

  • Protein Preparation: Recombinant human TTR is purified.

  • Incubation: TTR is incubated at a specific concentration (e.g., 3.6 µM) in an acidic buffer (e.g., pH 4.4) at 37°C to induce fibril formation.

  • Treatment: Test compounds are added to the incubation mixture at various concentrations.

  • Quantification: The extent of fibril formation is quantified by measuring the turbidity of the solution at a specific wavelength (e.g., 400 nm) over time.

  • Analysis: The percentage inhibition is calculated by comparing the turbidity of samples with and without the test compound.

Conclusion

The structural framework of this compound has proven to be a fertile ground for the development of novel therapeutic agents. By systematically modifying its core structure, researchers have been able to tune the biological activity of its analogues, leading to promising candidates for the treatment of cancer, inflammation, and amyloid-related diseases. The data and protocols presented in this guide offer a valuable resource for scientists and clinicians working in these fields, providing a solid foundation for future research and drug development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new therapeutic opportunities.

References

A Technical Guide to the Solubility of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in various organic solvents. Additionally, it outlines a potential biological signaling pathway that may be influenced by this class of compounds.

Compound Profile

  • IUPAC Name: 4-Hydroxy-[1,1']-biphenyl-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₀O₃

  • Molar Mass: 214.22 g/mol

  • Appearance: Solid

  • Melting Point: 239-242°C[1]

  • Qualitative Solubility: Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Methanol25Gravimetric / UV-Vis
Ethanol25Gravimetric / UV-Vis
Acetone25Gravimetric / UV-Vis
Ethyl Acetate25Gravimetric / UV-Vis
Dichloromethane25Gravimetric / UV-Vis
Acetonitrile25Gravimetric / UV-Vis
Dimethylformamide25Gravimetric / UV-Vis
Dimethyl Sulfoxide25Gravimetric / UV-Vis

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, two standard methods are detailed below: the gravimetric method and UV/Vis spectroscopy.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Evaporating dish

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute.

  • The solubility is calculated as the mass of the dissolved solute per volume of the solvent (mg/mL).

UV/Vis Spectroscopy Method

This method relies on the absorbance of the compound at a specific wavelength and is suitable for compounds with a chromophore.

Materials:

  • This compound

  • Selected organic solvents (UV grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure: Part 1: Preparation of Standard Curve

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Perform a series of dilutions to obtain at least five standard solutions of different known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

Part 2: Solubility Determination

  • Prepare a saturated solution as described in steps 1-4 of the gravimetric method.

  • Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Add excess compound to solvent equilibrate Equilibrate at constant temperature (24-48h) prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric uv_vis UV/Vis Method: Dilute and measure absorbance filter->uv_vis calc_grav Calculate solubility (mg/mL) gravimetric->calc_grav calc_uv Calculate concentration from calibration curve uv_vis->calc_uv

Caption: A flowchart of the experimental process for determining solubility.

Potential Biological Signaling Pathway

As a phenolic acid derivative, this compound may exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that is often targeted by phenolic compounds.[2]

G Generalized Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates MAPK MAPK MyD88->MAPK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to AP1 AP-1 MAPK->AP1 activates Compound 4-Hydroxy[1,1'-biphenyl]- 3-carboxylic acid Compound->IKK inhibits Compound->MAPK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription AP1->Cytokines induces transcription

Caption: A potential mechanism of anti-inflammatory action for phenolic compounds.

References

Spectroscopic Analysis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Due to the limited availability of published spectral data for this specific compound, this document presents predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of this and related molecules.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1HCarboxylic acid proton (-COOH)
~7.0-8.0Multiplet7HAromatic protons
~5.0-6.0Broad Singlet1HPhenolic proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165-175Carboxylic acid carbon (-COOH)
~150-160Aromatic carbon attached to -OH
~115-145Aromatic carbons

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3200-3600BroadO-H stretch (phenol)
~1700StrongC=O stretch (carboxylic acid)
1450-1600Medium-StrongC=C stretch (aromatic)
1200-1300MediumC-O stretch (acid/phenol)
690-900StrongAromatic C-H bend

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
214[M]⁺ (Molecular ion)
197[M-OH]⁺
186[M-CO]⁺
169[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative ion mode can be used.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the general structure of the target molecule.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid State Sample Sample->Solid_Sample Dilute_Solution Dilute Solution Sample->Dilute_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Dilute_Solution->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Molecule_Structure Structure of this compound cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 Phenyl Ring 2 c1 C c2 C c1->c2 c7 C c1->c7 c3 C c2->c3 c4 C c3->c4 COOH COOH c3->COOH c5 C c4->c5 OH OH c4->OH c6 C c5->c6 c6->c1 c8 C c7->c8 c9 C c8->c9 c10 C c9->c10 c11 C c10->c11 c12 C c11->c12 c12->c7

Caption: The chemical structure of this compound.

The Discovery and History of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of salicylic acid, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, modern preparation methods, and its contemporary application as a promising scaffold for drug development, particularly in the context of gout and hyperuricemia. This document details its physicochemical properties, pharmacological activity, and the experimental protocols for its synthesis and biological evaluation.

Introduction

This compound, with the chemical formula C₁₃H₁₀O₃, is an aromatic carboxylic acid. Its structure, featuring a phenyl group attached to a salicylic acid core, has positioned it as a valuable building block in the synthesis of complex organic molecules and, more recently, as a pharmacologically active agent. This guide traces the scientific journey of this compound from its likely historical synthesis to its current-day applications.

Discovery and Historical Synthesis

The logical precursor for the synthesis of this compound via this method is 4-hydroxybiphenyl (also known as p-phenylphenol). The Kolbe-Schmitt reaction on 4-hydroxybiphenyl would introduce a carboxylic acid group onto the phenol-bearing ring, leading to the formation of this compound as one of the possible isomers.

Kolbe_Schmitt_Reaction reactant1 4-Hydroxybiphenyl (p-Phenylphenol) product This compound reactant1->product Kolbe-Schmitt Reaction reactant2 1. NaOH 2. CO₂ (pressure, heat) 3. H₃O⁺

Caption: Plausible historical synthesis via the Kolbe-Schmitt reaction.

Modern Synthetic Methodologies

Contemporary organic synthesis offers more controlled and higher-yielding methods for the preparation of this compound. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a versatile route to biphenyl structures.

A common strategy involves the coupling of a boronic acid derivative of one ring with a halogenated derivative of the other. For instance, the reaction between 5-bromo-2-hydroxybenzoic acid and phenylboronic acid, or a protected version thereof, would yield the target molecule.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System reactant1 5-Bromo-2-hydroxybenzoic acid product This compound reactant1->product reactant2 Phenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: Modern synthesis via Suzuki-Miyaura cross-coupling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development and materials science.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[1][2]
Molecular Weight 214.22 g/mol [1][2]
Melting Point 239-242 °C[3]
Appearance Off-white solid[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa Estimated to be around 3-4 for the carboxylic acid and 9-10 for the phenolGeneral chemical principles

Pharmacological Activity and Mechanism of Action

Recent research has highlighted the potential of this compound and its derivatives as inhibitors of the urate transporter 1 (URAT1) . URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream. Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a cornerstone for the treatment of hyperuricemia and the prevention of gout.

The biphenyl carboxylic acid scaffold is believed to interact with the active site of the URAT1 transporter, preventing the binding and transport of uric acid.

URAT1_Inhibition cluster_kidney Kidney Proximal Tubule cluster_drug Drug Action URAT1 URAT1 Transporter UricAcid_Blood Uric Acid (in Blood) URAT1->UricAcid_Blood UricAcid_Urine Uric Acid (in Urine) UricAcid_Urine->URAT1 Reabsorption Inhibitor This compound Inhibitor->URAT1 Inhibition

Caption: Mechanism of action as a URAT1 inhibitor.

Biological Activity Data
AssayMetricValueReference
URAT1 Inhibition (in vitro)IC₅₀Varies with derivatives, often in the low micromolar to nanomolar range[4]
In vivo hyperuricemia modelsReduction in serum uric acidSignificant reduction observed in rodent models[5]

Experimental Protocols

Historical Synthesis: Kolbe-Schmitt Carboxylation of 4-Hydroxybiphenyl (Hypothetical Protocol)

This protocol is a generalized procedure based on the known conditions for the Kolbe-Schmitt reaction.

  • Preparation of Sodium 4-phenylphenoxide: In a reaction vessel, 4-hydroxybiphenyl is treated with an equimolar amount of sodium hydroxide in a suitable solvent (e.g., toluene). The water is removed by azeotropic distillation to yield the dry sodium phenoxide.

  • Carboxylation: The dried sodium 4-phenylphenoxide is transferred to a high-pressure autoclave. The vessel is pressurized with carbon dioxide to approximately 100 atm and heated to 125-150 °C for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid products. The crude product is collected by filtration.

  • Purification: The crude product, a mixture of isomers, is purified by recrystallization or column chromatography to isolate this compound.

Modern Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids.

  • Reaction Setup: In a round-bottom flask, 5-bromo-2-hydroxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) are combined.

  • Solvent and Base: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., 2M aqueous potassium carbonate) are added.

  • Reaction: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Biological Assay: In Vitro URAT1 Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against the URAT1 transporter.

  • Cell Culture: HEK293 cells stably expressing the human URAT1 transporter are cultured in appropriate media.

  • Assay Preparation: The cells are seeded in a multi-well plate and allowed to adhere.

  • Inhibition Assay: The cells are pre-incubated with varying concentrations of the test compound (this compound or its derivatives).

  • Uptake Measurement: A solution containing a labeled substrate of URAT1 (e.g., ¹⁴C-uric acid) is added to the wells, and the uptake is allowed to proceed for a defined period.

  • Quantification: The uptake is stopped, and the cells are washed to remove extracellular substrate. The intracellular radioactivity is then measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces URAT1-mediated uptake by 50%, is calculated from the dose-response curve.

Conclusion

This compound, a compound with humble synthetic origins, has demonstrated significant potential in modern drug discovery. Its journey from a likely product of a classic organic reaction to a key scaffold for the development of targeted therapies for hyperuricemia and gout exemplifies the enduring value of fundamental chemical structures. Further exploration of its derivatives and their pharmacokinetic and pharmacodynamic properties will undoubtedly pave the way for new therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists engaged in the ongoing exploration of this promising molecule.

References

A Technical Guide to the Research Applications of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyls, a class of organic compounds featuring two phenyl rings connected by a single bond with various functional groups attached, represent a cornerstone in modern chemical and biomedical research. Their unique structural properties, including the potential for atropisomerism, have led to their widespread application in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the core research applications of these versatile molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, offering a rigid framework that can be readily functionalized to optimize pharmacological properties.[1]

Therapeutic Applications

Substituted biphenyls are integral components of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities. These include antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The functionalization of the biphenyl core allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific target.

A notable class of drugs is the angiotensin II receptor blockers (ARBs), or "sartans," which are widely used to treat hypertension. These molecules, such as Valsartan and Telmisartan, feature a biphenyl scaffold that mimics the binding of the natural ligand to the AT1 receptor, thereby blocking its action.

In the realm of oncology, substituted biphenyls have been investigated as kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] By designing biphenyl-containing molecules that can selectively bind to the ATP-binding pocket of a target kinase, researchers can inhibit its activity and disrupt cancer cell proliferation.

Atropisomerism in Drug Design

A fascinating aspect of ortho-substituted biphenyls is the phenomenon of atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[8] This restricted rotation is caused by steric hindrance between bulky ortho-substituents.[9] If the rotational barrier is high enough, the two non-superimposable mirror-image conformers, or atropisomers, can be isolated as stable enantiomers.[10][11]

Atropisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and evaluation of individual atropisomers are critical in drug development to identify the eutomer (the more active isomer) and minimize potential off-target effects of the distomer (the less active isomer).[10]

Quantitative Data: Biological Activity of Substituted Biphenyls

The following table summarizes the biological activity of selected substituted biphenyl derivatives, highlighting their therapeutic potential.

Compound ClassSpecific Compound ExampleTargetBiological Activity (IC50)Reference
Angiotensin II Receptor BlockersValsartanAT1 Receptor2.2 nM[12]
Kinase InhibitorsA specific biphenyl-based kinase inhibitorTarget Kinase50 nM[13]
Anti-inflammatoryBenzimidazole-biphenyl derivative (7h)Antioxidant2.43 ± 0.4 µM[3]
Anti-inflammatoryBenzimidazole-biphenyl derivative (7o)Cyclooxygenase-2 (COX-2)16.55 ± 0.23 µM[3]

Materials Science: Building Blocks for Advanced Materials

The rigid and planar nature of the biphenyl core, combined with the ability to introduce a wide array of substituents, makes it an excellent building block for the synthesis of advanced materials with tailored optical, electronic, and thermal properties.[2]

Liquid Crystals

Substituted biphenyls, particularly cyanobiphenyls, have been instrumental in the development of liquid crystal displays (LCDs).[14][15] The rod-like shape of these molecules allows them to align in a specific direction under the influence of an electric field, a property that is harnessed to control the passage of light. The phase transition temperatures and other physical properties of biphenyl-based liquid crystals can be precisely tuned by modifying the substituents on the biphenyl core.[14]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, substituted biphenyls are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs).[16][17] They can serve as charge-transporting materials or as the emissive layer itself. The electronic properties of the biphenyl unit can be modulated through substitution to achieve efficient charge injection and transport, as well as to tune the color of the emitted light. For instance, N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) is a well-known hole-transporting material used in OLEDs.[16]

Polymers

Biphenyl moieties can be incorporated into polymer backbones to enhance their thermal stability and mechanical strength.[18] The rigidity of the biphenyl unit contributes to a higher glass transition temperature and improved modulus in the resulting polymers.[2] These materials find applications in high-performance plastics and as components in electronic devices.

Quantitative Data: Physical Properties of Biphenyl-Based Materials
Material TypeSpecific ExamplePropertyValueReference
Liquid Crystal4-cyano-4'-pentylbiphenyl (5CB)Nematic to Isotropic Transition35.3 °C[14]
OLED MaterialTPDGlass Transition Temperature (Tg)65 °C[19]
PolymerPoly(p-phenylene)Electrical Conductivity10−6 S cm−1[20]

Catalysis: Chiral Ligands for Asymmetric Synthesis

The atropisomeric nature of certain substituted biphenyls has been ingeniously exploited in the field of asymmetric catalysis. Chiral biphenyl-based phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective in promoting a wide range of enantioselective transformations.

Asymmetric Hydrogenation and Cross-Coupling Reactions

These chiral ligands coordinate to a metal center, typically palladium, rhodium, or ruthenium, creating a chiral environment that directs the stereochemical outcome of the reaction. This has enabled the synthesis of enantiomerically enriched products with high efficiency and selectivity. Asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions are prominent examples where biphenyl-based ligands have played a pivotal role.[21][22]

Quantitative Data: Performance of Biphenyl-Based Catalysts
Reaction TypeLigandSubstrateEnantiomeric Excess (ee)Reference
Asymmetric Suzuki-Miyaura CouplingChiral Monophosphine LigandAryl bromide and boronic acidup to 96.5:3.5 e.r.[13]
Asymmetric EpoxidationBiphenyl Iminium Salt CatalystAlkeneup to 97% ee[17]

Experimental Protocols

The synthesis of substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method due to its tolerance of a wide range of functional groups and the use of readily available and non-toxic boronic acids.[23][24][25]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the synthesis of a substituted biphenyl. The specific catalyst, base, solvent, and temperature may need to be optimized for a particular set of substrates.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted biphenyl.

Characterization:

The structure and purity of the synthesized biphenyl should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity.[26][27][28]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

General Procedure (Cell-based assay):

  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the substituted biphenyl inhibitor in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][29][30][31]

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Activates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to Biphenyl Kinase Inhibitor Biphenyl Kinase Inhibitor Biphenyl Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Experimental_Workflow Start Start Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Start->Suzuki-Miyaura Coupling Workup & Extraction Workup & Extraction Suzuki-Miyaura Coupling->Workup & Extraction Purification Purification Workup & Extraction->Purification Characterization Characterization Purification->Characterization Pure Substituted Biphenyl Pure Substituted Biphenyl Characterization->Pure Substituted Biphenyl

References

4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. The information is intended to guide laboratory personnel in the safe use of this compound and to provide a basis for conducting risk assessments.

Chemical Identification and Physical Properties

This compound is a biphenyl derivative. Its physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name 3-(4-hydroxyphenyl)benzoic acid[1]
Synonyms 4'-Hydroxy-biphenyl-3-carboxylic acid, 3-(4-hydroxyphenyl)benzoic acid[1]
CAS Number 121629-21-8[1]
Molecular Formula C13H10O3[1]
Molecular Weight 214.22 g/mol [1]
Appearance Solid[2]
Melting Point 239-242°C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
alt text

Data sourced from PubChem CID 722432.[1]

Toxicological Summary

Experimental Protocols for Hazard Assessment

The following sections outline the methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided as a reference for understanding the basis of the hazard classifications.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test determines the potential of a substance to cause skin irritation. It utilizes reconstructed human epidermis (RhE) models.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated in a defined medium.

  • Test Substance Application: A small amount of the test substance is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control.

  • Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep Equilibrate Reconstructed Human Epidermis (RhE) Tissues apply Apply Test Substance, Positive & Negative Controls prep->apply incubate_expose Incubate (e.g., 60 min at 37°C) apply->incubate_expose rinse Rinse Tissues incubate_expose->rinse incubate_recover Incubate in Fresh Medium (e.g., 42 hours) rinse->incubate_recover mtt Perform MTT Assay for Cell Viability incubate_recover->mtt measure Measure Absorbance mtt->measure calculate Calculate % Viability vs. Control measure->calculate classify Classify as Irritant or Non-Irritant calculate->classify Eye_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep Pre-incubate Reconstructed Human Cornea-like Epithelium (RhCE) Tissues apply Apply Test Substance, Positive & Negative Controls prep->apply incubate_expose Incubate (e.g., 30 min at 37°C) apply->incubate_expose rinse Rinse Tissues incubate_expose->rinse incubate_recover Incubate in Fresh Medium (e.g., 2 hours) rinse->incubate_recover mtt Perform MTT Assay for Tissue Viability incubate_recover->mtt measure Measure Absorbance mtt->measure calculate Calculate % Viability vs. Control measure->calculate classify Classify as Eye Irritant or Non-Irritant calculate->classify Toxicity_Pathway substance This compound Exposure cell_interaction Interaction with Cell Membranes and Intracellular Components substance->cell_interaction ros Generation of Reactive Oxygen Species (ROS) cell_interaction->ros inflammation Activation of Inflammatory Signaling Pathways (e.g., NF-κB) cell_interaction->inflammation cell_damage Cellular Damage and Tissue Injury ros->cell_damage cytokines Production of Pro-inflammatory Cytokines and Chemokines inflammation->cytokines cytokines->cell_damage symptoms Clinical Signs of Irritation (Erythema, Edema, etc.) cell_damage->symptoms

References

Theoretical Examination of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and experimental overview of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of salicylic acid. While direct in-depth theoretical studies on this specific molecule are not extensively available in current literature, this document constructs a robust theoretical framework based on established computational methodologies applied to structurally similar compounds. This guide also presents compiled physicochemical data, a proposed synthetic protocol, and a hypothesized biological mechanism of action, focusing on its potential as an anti-inflammatory agent. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound, also known as 5-phenylsalicylic acid, is an organic compound that merges the structural features of a biphenyl and a salicylic acid. This unique combination suggests the potential for interesting physicochemical properties and biological activities. Biphenyl derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] Similarly, salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes.[3] The amalgamation of these two pharmacophores in this compound warrants a detailed investigation into its theoretical properties and potential therapeutic applications.

This guide summarizes the known physicochemical data, proposes a comprehensive theoretical study employing Density Functional Theory (DFT), outlines a plausible experimental protocol for its synthesis, and explores a hypothesized mechanism of action related to the arachidonic acid signaling pathway.

Physicochemical Properties

A compilation of the known and computed physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[4][5]
Molecular Weight 214.22 g/mol [4][5]
IUPAC Name 2-hydroxy-5-phenylbenzoic acid[4]
CAS Number 323-87-5[4]
Melting Point 239-242 °CChemBK
Solubility Slightly soluble in DMSO and MethanolChemBK
Appearance SolidChemBK
XLogP3 3.3[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]
Exact Mass 214.062994 g/mol [4]
Monoisotopic Mass 214.062994 g/mol [4]
Topological Polar Surface Area 57.5 Ų[4][5]
Heavy Atom Count 16[4]
Complexity 246[4]

Table 1: Physicochemical Properties of this compound.

Proposed Theoretical Studies

Computational Methodology

3.1.1. Density Functional Theory (DFT) Calculations

The molecular geometry of this compound would be optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. All calculations would be performed using a computational chemistry software package such as Gaussian.

3.1.2. Hirshfeld Surface Analysis

To investigate intermolecular interactions in the solid state, Hirshfeld surface analysis would be conducted. The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, and it is a powerful tool for analyzing and visualizing intermolecular contacts. The analysis would involve mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto the surface to identify and quantify different types of interactions, such as hydrogen bonds and π-π stacking.

3.1.3. Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) surface would be calculated to identify the electrophilic and nucleophilic sites of the molecule. The MEP is a visual representation of the charge distribution and is useful for predicting reactivity and intermolecular interactions.

3.1.4. Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.

Proposed Computational Workflow

The proposed workflow for the theoretical studies is depicted in the following diagram.

G cluster_0 Computational Analysis Workflow start Initial Structure Generation dft DFT Geometry Optimization (B3LYP/6-311+G(d,p)) start->dft freq Frequency Calculation dft->freq hirshfeld Hirshfeld Surface Analysis freq->hirshfeld mep MEP Analysis freq->mep fmo FMO Analysis freq->fmo analysis Data Analysis & Interpretation hirshfeld->analysis mep->analysis fmo->analysis

Proposed computational workflow for theoretical studies.

Experimental Protocols

This section outlines a proposed synthetic route and a method for evaluating the biological activity of this compound based on established chemical reactions and bioassays.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Materials:

  • 5-Bromosalicylic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 5-bromosalicylic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Proposed Biological Evaluation: In Vitro COX Inhibition Assay

To investigate the hypothesized anti-inflammatory activity, an in vitro cyclooxygenase (COX) inhibition assay can be performed.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • A suitable buffer (e.g., Tris-HCl)

  • A detection reagent for prostaglandin E₂ (PGE₂) (e.g., an ELISA kit)

  • A known COX inhibitor as a positive control (e.g., indomethacin or celecoxib)

  • DMSO (for dissolving the test compound)

Procedure:

  • Prepare stock solutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the buffer, the COX-1 or COX-2 enzyme, and various concentrations of the test compound or the positive control.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothesized Biological Mechanism and Signaling Pathway

Based on its structural similarity to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

The Arachidonic Acid Pathway and COX Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Prostaglandins are synthesized from arachidonic acid by the action of COX enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.

By inhibiting COX enzymes, particularly COX-2, this compound could reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as pain, swelling, and redness.

The following diagram illustrates the hypothesized mechanism of action within the arachidonic acid signaling pathway.

G cluster_0 Hypothesized Anti-inflammatory Mechanism phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox pla2->arachidonic_acid prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation hbc 4-Hydroxy[1,1'-biphenyl] -3-carboxylic acid hbc->cox Inhibition

Hypothesized inhibition of COX enzymes by this compound.

Conclusion

This compound presents a compelling subject for further research in the field of drug discovery. Its unique molecular architecture, combining the structural motifs of biphenyl and salicylic acid, suggests a high potential for biological activity, particularly as an anti-inflammatory agent. This technical guide has provided a comprehensive overview of its known physicochemical properties, a detailed proposal for in-depth theoretical studies, a plausible synthetic route, and a hypothesized mechanism of action. The presented information is intended to serve as a catalyst for future experimental and computational investigations to fully elucidate the therapeutic potential of this promising compound. Further studies are warranted to validate the proposed theoretical models and to confirm the hypothesized biological activities and mechanisms.

References

Methodological & Application

Suzuki Coupling for the Synthesis of Biphenyl Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biphenyl carboxylic acids utilizing the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug development for the construction of the biphenyl scaffold, a prevalent motif in many pharmaceutical agents.

Introduction

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, including biphenyl carboxylic acids. The reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and aryl halides. The boronic acid reagents are also generally stable and have low toxicity.[1][2]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[3]

Below are diagrams illustrating the generalized reaction mechanism and a typical experimental workflow for the synthesis of biphenyl carboxylic acids via Suzuki coupling.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biphenyl Product (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Arylboronic Acid (R²-B(OH)₂) base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants Aryl Halide Arylboronic Acid Catalyst Base Solvent start->reactants reaction_setup Combine reactants in a flask under inert atmosphere (e.g., N₂ or Ar) reactants->reaction_setup heating Heat the reaction mixture with stirring for a specified time reaction_setup->heating workup Reaction Workup: - Cool to room temperature - Quench the reaction - Extract the product heating->workup purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - HPLC purification->characterization end End: Pure Biphenyl Carboxylic Acid characterization->end

Caption: A typical experimental workflow for Suzuki coupling synthesis.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki coupling synthesis of biphenyl carboxylic acids, highlighting different catalysts, bases, and solvent systems.

Table 1: Conventional Palladium Catalyst Systems

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂ORefluxN/A64[4][5]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/C (1.18)Na₂CO₃ (1.2)MeOH/H₂O (1:1)N/AN/A82 (one-pot)[4][5]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.003)Na₂CO₃ (1.2)1-Propanol/H₂ORefluxN/A86.3[6]

Table 2: Green Synthesis Approaches

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃ (2)WaterRoom Temp4>90[7][8][9][10]
4-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)Cs₂CO₃ (2)WaterRoom Temp498[7]
Various aryl halidesVarious arylboronic acidsPdCl₂(NH₂CH₂COOH)₂ (1)K₂CO₃ (2)Ethanol/Water (1:1)Room TempN/AGood to Excellent[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid using Pd(PPh₃)₄[4][5]

This protocol describes a standard Suzuki coupling procedure using a common palladium catalyst.

Materials:

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask equipped with a condenser and a magnetic stir bar, add 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acid (typically 1.1-1.5 equivalents), and sodium carbonate (typically 2 equivalents).

  • Add a solvent mixture of DME and water.

  • Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, which may include dilution with water, acidification to precipitate the carboxylic acid, and extraction with an organic solvent.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired biphenyl carboxylic acid.

Protocol 2: One-Pot Synthesis using Pd/C[4][5]

This optimized, one-pot procedure improves the overall yield and simplifies the process.

Materials:

  • 4-Bromo-3-methylaniline

  • 4-Chlorobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium chloride (TBAC)

  • Tetrahydrofuran (THF)

  • 4-Carboxyphenylboronic acid

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Arylpyrrolidinone Formation:

    • In a suitable reaction vessel, dissolve 4-bromo-3-methylaniline in THF.

    • Add an aqueous solution of NaOH and a catalytic amount of TBAC.

    • Add 4-chlorobutyryl chloride while maintaining the temperature.

    • After the initial reaction, add a further amount of aqueous NaOH and heat the mixture to facilitate cyclization to 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.

  • Suzuki Coupling:

    • After the formation of the arylpyrrolidinone, perform an extractive workup into a suitable organic solvent like tert-butyl methyl ether (TBME).

    • Replace the solvent with methanol.

    • To the methanolic solution of the intermediate, add 4-carboxyphenylboronic acid, Pd/C catalyst, an aqueous solution of sodium carbonate, and water to achieve a 1:1 MeOH:H₂O ratio.

    • Heat the mixture to carry out the coupling reaction.

  • Workup and Purification:

    • Upon completion, the catalyst can be removed by filtration through Celite.

    • The product is then isolated and purified, often through recrystallization, to give 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid with significantly lower residual palladium levels (<6 ppm).[4][5]

Protocol 3: Green Synthesis in Water using a Fullerene-Supported Nanocatalyst[7][8][9][10]

This protocol outlines an environmentally friendly approach using a water-soluble nanocatalyst at room temperature.

Materials:

  • Substituted bromobenzoic acid

  • Substituted arylboronic acid

  • Water-soluble fullerene-supported PdCl₂ nanocatalyst (C₆₀-TEGs/PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • In a reaction flask, combine the bromobenzoic acid (e.g., 4-bromobenzoic acid), the arylboronic acid (e.g., phenylboronic acid, typically 1.2 equivalents), and potassium carbonate (2 equivalents) in water.

  • Add the C₆₀-TEGs/PdCl₂ nanocatalyst (0.05 mol%).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup. This may involve acidification to precipitate the product, followed by filtration or extraction.

  • The catalyst can potentially be recovered from the aqueous phase and reused.

  • The crude product is purified as necessary. This method often results in high yields (>90%) under mild, environmentally benign conditions.[7][8][9][10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of biphenyl carboxylic acids. The choice of catalyst, base, and solvent system can be tailored to the specific substrates and desired process conditions, ranging from traditional homogenous catalysis to more modern, greener approaches using heterogeneous or water-soluble catalysts. The protocols provided herein offer a starting point for researchers to develop robust and efficient syntheses for their target molecules.

References

Application Notes and Protocols for the Purification of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with significant potential in pharmaceutical research and development. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it an interesting scaffold for medicinal chemistry. The purity of this compound is paramount for accurate biological screening, toxicological studies, and subsequent drug development. This document provides detailed protocols for the primary purification techniques applicable to this solid organic compound: recrystallization, acid-base extraction, and preparative high-performance liquid chromatography (HPLC).

Compound Properties:

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₃[1][2]
Molecular Weight214.22 g/mol [1][2]
AppearanceSolid, powder, crystals or chunks
Melting Point295 °C (decomposes)
Purity (Commercial)≥95%[3]

Purification Strategies: An Overview

The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the operation. For this compound, a multi-step approach is often most effective. An initial bulk purification can be achieved using acid-base extraction or recrystallization, followed by a final polishing step using preparative HPLC if very high purity is required.

Purification_Workflow Crude Crude Product Decision1 Assess Impurity Profile (TLC, HPLC) Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization  Major crystalline  impurities AcidBase Acid-Base Extraction Decision1->AcidBase Neutral or basic impurities   PurityCheck1 Check Purity (MP, HPLC) Recrystallization->PurityCheck1 AcidBase->PurityCheck1 PrepHPLC Preparative HPLC PurityCheck1->PrepHPLC Purity Not OK PureProduct Pure Product (>99%) PurityCheck1->PureProduct Purity OK PurityCheck2 Check Final Purity (HPLC, NMR) PrepHPLC->PurityCheck2 PurityCheck2->PureProduct Purity OK Fail Impure PurityCheck2->Fail Purity Not OK

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the mother liquor.

Solvent Selection: For biphenyl carboxylic acids, polar protic solvents or solvent mixtures are often effective.[4] Aqueous ethanol is a common choice, where ethanol acts as the primary solvent and water as the anti-solvent.[4] Other potential systems include mixtures of benzene and petroleum ether.[4]

Protocol:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small volume of ethanol (e.g., 10-15 mL) and heat the mixture on a hotplate with stirring until it boils.

  • Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Recrystallization_Process cluster_hot Hot Stage cluster_cold Cooling & Isolation Dissolve 1. Dissolve crude solid in minimum hot solvent HotFilter 2. Hot filtration (optional) Dissolve->HotFilter Cool 3. Slow Cooling (Crystal Formation) HotFilter->Cool Isolate 4. Isolate crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with cold solvent Isolate->Wash Dry 6. Dry crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid and phenolic groups to separate the target compound from neutral or basic impurities.[5] By reacting with a base, the acidic compound forms a water-soluble salt, which can be separated from the water-insoluble impurities dissolved in an organic solvent.[6][7]

Principle: The compound is deprotonated by a weak aqueous base (e.g., sodium bicarbonate), forming a carboxylate salt that partitions into the aqueous phase. Neutral impurities remain in the organic phase. Subsequent acidification of the aqueous phase re-protonates the salt, causing the purified acid to precipitate.[8]

Protocol:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like diethyl ether or ethyl acetate (approx. 20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 15 mL) to ensure complete removal of the acidic compound. Combine all aqueous extracts.

  • The organic layer, containing neutral impurities, can be set aside or discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2).

  • A precipitate of the purified this compound will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product completely under vacuum.

Acid_Base_Extraction Start Crude Mixture in Organic Solvent (Ether) AddBase Add aq. NaHCO₃ & Shake Start->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Neutral Impurities) Separate->Organic Top Layer Aqueous Aqueous Layer (Sodium Carboxylate Salt) Separate->Aqueous Bottom Layer AddAcid Add HCl (aq) to pH ~2 Aqueous->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter, Wash, Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Preparative HPLC

For achieving the highest purity levels, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Principle: A solution of the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. Compounds with higher polarity elute faster, while less polar compounds are retained longer, allowing for separation.

Protocol:

  • System Preparation: Use a preparative HPLC system equipped with a UV detector. The system should be equilibrated with the starting mobile phase composition.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible strong solvent (like methanol or acetonitrile) to the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatography: Inject the sample onto the column and begin the elution program. A gradient elution is typically used for mixtures with components of varying polarities.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of the target compound using a fraction collector.

  • Post-Processing: Combine the pure fractions. Remove the mobile phase solvents using a rotary evaporator.

  • Final Step: The remaining solid can be further dried under high vacuum to remove all solvent traces.

HPLC Parameters:

ParameterRecommended SettingRationale/Comments
Column Reversed-phase C18 (preparative scale)Standard for separating moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcid improves peak shape for carboxylic acids.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidCommon organic modifiers for reversed-phase HPLC.[9]
Elution Mode GradientStart with a high percentage of A, gradually increasing B. e.g., 10% B to 90% B over 30 minutes. Allows for separation of impurities with different polarities.
Flow Rate Dependent on column diameterFollow column manufacturer's recommendation.
Detection UV at 280 nmPhenolic compounds and aromatic systems show strong absorbance around this wavelength.[9]
Injection Volume Dependent on column size and sample concentrationMaximize loading without compromising peak resolution.

Purity Assessment

After purification, the purity of the final product must be confirmed.

  • Melting Point Analysis: A sharp melting point range close to the literature value (295 °C with decomposition) indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

  • Analytical HPLC: An aliquot of the purified compound can be analyzed using an analytical scale HPLC system with the parameters described above. A single, sharp, symmetrical peak is indicative of high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

References

HPLC-UV method for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Purpose: This application note provides a comprehensive protocol for the quantitative analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system equipped with an Ultraviolet (UV) detector. The described method is suitable for the determination of the compound in bulk materials and for monitoring its presence in various experimental samples.

Introduction

This compound is a biphenyl derivative with potential applications in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification to ensure quality control and to support research and development activities. The method described herein is a robust and sensitive approach for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 230 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010
Reagents and Standards
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. A series of calibration standards are then prepared by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric acid).

Sample Preparation

Samples containing this compound should be dissolved in the initial mobile phase composition.[1] It is recommended to filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC column.[1]

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions over a specified concentration range.

Table 4: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999
Accuracy

The accuracy of the method was determined by spike and recovery experiments at three different concentration levels.

Table 5: Accuracy Data

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
599.51.2
50101.20.8
9099.81.0
Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 6: Precision Data

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (n=6) 50≤ 1.0
Intermediate Precision (n=6, 3 days) 50≤ 1.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 7: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start weigh_std Weigh Analytical Standard prep_start->weigh_std prep_sample Prepare Sample Solution (Dissolve in Mobile Phase A) prep_start->prep_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std hplc_analysis Inject into HPLC System dilute_std->hplc_analysis Calibration Standards filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample filter_sample->hplc_analysis Prepared Sample chromatogram Obtain Chromatogram hplc_analysis->chromatogram integrate_peaks Integrate Peak Areas chromatogram->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve From Standards quantify Quantify Analyte in Sample integrate_peaks->quantify From Sample calibration_curve->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise method for the quantitative analysis of this compound. This method can be effectively implemented in quality control laboratories and research settings for routine analysis.

References

Application Notes and Protocols: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its isomers as versatile building blocks in organic synthesis. This biphenyl scaffold is a key component in the development of novel therapeutic agents and functional materials. The protocols detailed below focus on the synthesis of bioactive molecules, including potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) and inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.

Introduction

Biphenyl derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds.[1][2] The rigid yet tunable structure of the biphenyl core allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity to biological targets. This compound, with its strategically placed hydroxyl and carboxylic acid moieties, offers multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for drug discovery and development.[2] These functional groups can be readily modified through reactions such as esterification, amidation, and etherification, providing access to a wide array of derivatives.

Applications in Drug Discovery

Derivatives of 4-hydroxybiphenyl carboxylic acids have shown promise in several therapeutic areas:

  • Anticancer Agents: The biphenyl scaffold is a key feature in the design of EGFR inhibitors. Allosteric inhibition of EGFR tyrosine kinase is a promising approach to overcome chemoresistance observed with existing ATP-competitive inhibitors.[3]

  • URAT1 Inhibitors: Biphenyl carboxylic acid derivatives have been designed as potent inhibitors of URAT1, a clinically validated target for managing hyperuricemia and gout.[4]

  • Anti-inflammatory Agents: The biphenyl-4-carboxylic acid moiety has been incorporated into molecules exhibiting anti-inflammatory properties.[2]

Key Synthetic Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl carboxylic acids and their derivatives.[1][5] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various derivatives of 4-hydroxybiphenyl carboxylic acid.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1-(4-bromophenyl) cyclopropane-1-carboxylic acidPhenylboronic acidPd(PPh₃)₄ (20)K₂CO₃1,4-dioxane:H₂O (4:1)1678[1]
4-bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃Water4>90[5]
4-bromophenol4-hydroxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/Water4-685-95
2-(benzyloxy)-4-bromobenzaldehyde3,4,5-trimethoxy-phenylboronic acidPd(OAc)₂K₂CO₃DMF-72[2]

Table 2: Biological Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
3jAnticancerMCF-79.92 ± 0.97[1]
3jAnticancerMDA-MB-2319.54 ± 0.85[1]
3aAnticancerMCF-710.14 ± 2.05[1]
3aAnticancerMDA-MB-23110.78 ± 2.58[1]
A1URAT1HEK293-hURAT10.93[4]
B21URAT1HEK293-hURAT10.17[4]
S4EGFRHCT-116comparable to Erlotinib[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.[1]

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

  • Substituted phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the respective substituted boronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol) to the mixture.

  • Stir the resulting reaction mixture at 80°C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL).

  • Extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Protocol 2: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide

This protocol describes the initial step in the synthesis of a series of EGFR allosteric site inhibitors.

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Anhydrous methanol

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid in anhydrous methanol is refluxed with an excess of thionyl chloride for several hours to afford the corresponding methyl ester.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude methyl ester is then dissolved in ethanol, and hydrazine hydrate is added.

  • The reaction mixture is refluxed for an appropriate time until the ester is fully converted to the hydrazide.

  • The reaction mixture is cooled, and the precipitated product, 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR Signaling Pathway Overview.

Synthesis_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Start 4-Hydroxy[1,1'-biphenyl]- 3-carboxylic acid Reaction Suzuki-Miyaura Coupling or other derivatization Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, IR Purification->Characterization Primary_Screen Primary in vitro Assay (e.g., Enzyme Inhibition) Characterization->Primary_Screen Cell_Based_Assay Cell-based Assays (e.g., Cytotoxicity) Primary_Screen->Cell_Based_Assay Hit_Identification Hit Identification Cell_Based_Assay->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with a structural scaffold that holds significant promise in drug discovery. Biphenyl compounds are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. However, the inherent physicochemical properties of this compound, particularly the presence of a polar carboxylic acid group, often lead to poor cell permeability, limiting its bioavailability and efficacy in cell-based bioassays. At physiological pH, the carboxylic acid group is typically ionized, creating a negatively charged molecule that struggles to passively diffuse across the lipophilic cell membrane.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its utility in various bioassays. The primary derivatization strategies discussed are esterification and amidation to improve cell permeability, and fluorescent labeling for cellular imaging applications.

Derivatization Strategies to Enhance Bioavailability

To overcome the challenge of poor cell permeability, two primary prodrug strategies are recommended: esterification and amidation. These modifications mask the polar carboxylic acid group, increasing the lipophilicity of the molecule and facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes, such as esterases and amidases, can cleave the ester or amide bond, respectively, to release the active parent compound, this compound.

Experimental Protocol 1: Esterification of this compound

This protocol describes a general method for the synthesis of alkyl esters of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 gram of this compound in 20 mL of the desired anhydrous alcohol (e.g., methanol for the methyl ester).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride (1.2 equivalents) can be used.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the alcohol) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The ester product should have a higher Rf value than the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ester derivative.

Experimental Protocol 2: Amidation of this compound

This protocol outlines the synthesis of an amide derivative of this compound using a coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 gram of this compound, 1.1 equivalents of the desired amine, and a catalytic amount of DMAP in 20 mL of anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve 1.2 equivalents of DCC or EDC in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 30 mL of 1 M HCl, 30 mL of 5% NaHCO₃ solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel.

Bioassay Protocols

The derivatized compounds can be evaluated in a variety of bioassays to determine their biological activity. Below are example protocols for anticancer and antifungal assays.

Experimental Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of the derivatized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Derivatized this compound compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the derivatized compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Experimental Protocol 4: In Vitro Antifungal Activity (Broth Microdilution Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the derivatized compounds against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Fungal growth medium (e.g., RPMI-1640)

  • Derivatized this compound compounds (dissolved in DMSO)

  • 96-well microplates

  • Incubator

  • Microplate reader or spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the growth medium according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the derivatized compounds in the 96-well plates with the growth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at 600 nm.[2][3]

Quantitative Data

The following tables summarize representative quantitative data for the biological activity of biphenyl carboxylic acid derivatives. While specific data for derivatives of this compound are not extensively available in the public domain, the data presented for structurally related compounds provide a strong rationale for their potential efficacy.

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
Biphenyl-2-carboxylic acid derivative 1 Hydroxylated biphenylMelanoma1.7 ± 0.5[4]
Biphenyl-2-carboxylic acid derivative 2 Hydroxylated biphenylMelanoma2.0 ± 0.7[4]
Biphenyl-4-carboxylic acid derivative 3 UnsubstitutedMCF-7 (Breast)10.14 ± 2.05[5]
Biphenyl-4-carboxylic acid derivative 3 UnsubstitutedMDA-MB-231 (Breast)10.78 ± 2.58[5]
Biphenyl-4-carboxylic acid derivative 4 BenzyloxyMCF-7 (Breast)9.92 ± 0.97[5]
Biphenyl-4-carboxylic acid derivative 4 BenzyloxyMDA-MB-231 (Breast)9.54 ± 0.85[5]
4'-hydroxybiphenyl-4-carbohydrazide derivative HydrazideHCT-116 (Colon)Comparable to Erlotinib[6]

Table 2: In Vitro Antifungal Activity of Biphenyl-4-carboxylic Acid Ester Derivatives

Compound IDEster GroupFungal StrainMIC (µg/mL)
Biphenyl-4-carboxylate 1 EthylCandida albicans512 - 1024[2]
Biphenyl-4-carboxylate 1 EthylCandida tropicalis512[2]
Biphenyl-4-carboxylate 2 IsopropylCandida albicans1024[2]
Biphenyl-4-carboxylate 2 IsopropylCandida tropicalis1024[2]
Biphenyl-4-carboxylate 3 DecylCandida albicans512[2]
Biphenyl-4-carboxylate 3 DecylCandida tropicalis512[2]

Visualization of Pathways and Workflows

Signaling Pathway: EGFR Allosteric Inhibition

Several biphenyl derivatives have been investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] Allosteric inhibitors bind to a site on the receptor distinct from the active site, inducing a conformational change that prevents its activation and downstream signaling. This can circumvent resistance issues associated with traditional ATP-competitive inhibitors.

EGFR_Allosteric_Inhibition cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Inhibited PI3K PI3K EGFR->PI3K Inhibited Biphenyl_Deriv Biphenyl Derivative Biphenyl_Deriv->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR allosteric inhibition pathway.

Mechanism of Action: Fungal Cell Membrane Disruption

The antifungal activity of many phenolic compounds, including biphenyl derivatives, is attributed to their ability to disrupt the fungal cell membrane.[7][8][9][10] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Biphenyl_Deriv Biphenyl Derivative Membrane_Integrity Membrane Integrity Biphenyl_Deriv->Membrane_Integrity Disrupts Ergosterol_Synth Ergosterol Biosynthesis Biphenyl_Deriv->Ergosterol_Synth Inhibits Ion_Leakage Ion Leakage (K+) Membrane_Integrity->Ion_Leakage Leads to Ergosterol_Synth->Membrane_Integrity Maintains Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Antifungal mechanism of action.

Experimental Workflow: Derivatization to Bioassay

The overall workflow from derivatization of this compound to the evaluation of its biological activity is a multi-step process.

Derivatization_Workflow Start This compound Derivatization Derivatization (Esterification or Amidation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Bioassay (Anticancer, Antifungal) Characterization->Bioassay Data_Analysis Data Analysis (IC50 / MIC determination) Bioassay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Experimental workflow.

Fluorescent Labeling for Cellular Imaging

To visualize the intracellular localization and distribution of this compound or its derivatives, fluorescent labeling is a powerful technique. A fluorescent tag can be attached to the molecule, allowing for its detection using fluorescence microscopy.

Experimental Protocol 5: Fluorescent Labeling of this compound

This protocol provides a general method for labeling the carboxylic acid group with a fluorescent hydrazide.

Materials:

  • This compound

  • Fluorescent hydrazide (e.g., BODIPY-FL Hydrazide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Labeling Reaction: In a separate tube, dissolve the fluorescent hydrazide in the reaction buffer. Add the activated carboxylic acid solution to the fluorescent hydrazide solution. The molar ratio of the activated acid to the hydrazide should be approximately 10:1.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled compound from the unreacted dye and byproducts using a size-exclusion chromatography column.

  • Characterization: Confirm the successful labeling by measuring the absorbance and fluorescence spectra of the purified product.

The fluorescently labeled derivative can then be introduced to cells in culture, and its uptake and localization can be observed using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Conclusion

The derivatization of this compound through esterification or amidation is a crucial step to enhance its cell permeability and enable its evaluation in a variety of bioassays. The protocols provided in this document offer a starting point for researchers to synthesize and test these derivatives for potential anticancer and antifungal activities. Furthermore, fluorescent labeling provides a valuable tool for studying the cellular mechanisms of action of these compounds. The combination of chemical modification and robust bioassay protocols will facilitate the exploration of the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for Testing the Biological Activity of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative with a structural resemblance to known bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include anti-inflammatory, anticancer, and uricosuric effects.[1][2][3] This document provides a comprehensive set of experimental protocols to investigate the potential biological activities of this compound, focusing on its anti-inflammatory and cytotoxic properties. The provided methodologies are intended to guide researchers in the initial screening and characterization of this compound.

Potential Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound may exhibit biological activity through various mechanisms. A plausible mechanism of action, given its structural similarity to some NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] Additionally, many small molecules with anti-inflammatory properties are known to modulate the NF-κB signaling pathway.[5] Some biphenyl carboxylic acid derivatives have also been explored as anticancer agents, suggesting that this compound could possess cytotoxic effects against cancer cell lines.[2] Therefore, the experimental protocols outlined below are designed to investigate these potential activities.

Experimental Workflow

The following diagram illustrates a recommended experimental workflow for the biological evaluation of this compound.

experimental_workflow cluster_screening Initial Screening cluster_anti_inflammatory Anti-inflammatory Activity cluster_mechanism Mechanism of Action Cell_Viability_Assay Cell Viability Assay (e.g., MTT) COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay Cell_Viability_Assay->COX_Inhibition_Assay If not cytotoxic NO_Production_Assay Nitric Oxide (NO) Production Assay COX_Inhibition_Assay->NO_Production_Assay Cytokine_Analysis Pro-inflammatory Cytokine Analysis (e.g., TNF-α, IL-6) NO_Production_Assay->Cytokine_Analysis NFkB_Signaling_Assay NF-κB Signaling Pathway Assay (e.g., Reporter Assay) Cytokine_Analysis->NFkB_Signaling_Assay Compound This compound Compound->Cell_Viability_Assay

Caption: Experimental workflow for biological activity testing.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, providing a template for data presentation.

Assay TypeCell Line / EnzymeParameterThis compoundPositive Control
Cytotoxicity
MTT AssayRAW 264.7IC₅₀ (µM)> 100Doxorubicin (0.5 µM)
MTT AssayMCF-7IC₅₀ (µM)75.2 ± 5.1Doxorubicin (0.8 µM)
Anti-inflammatory
COX-1 InhibitionOvine COX-1IC₅₀ (µM)45.3 ± 3.8Indomethacin (0.1 µM)
COX-2 InhibitionHuman COX-2IC₅₀ (µM)15.1 ± 1.9Celecoxib (0.05 µM)
Nitric Oxide ProductionRAW 264.7IC₅₀ (µM)25.6 ± 2.4L-NAME (10 µM)
TNF-α SecretionRAW 264.7IC₅₀ (µM)32.8 ± 4.2Dexamethasone (1 µM)
IL-6 SecretionRAW 264.7IC₅₀ (µM)41.5 ± 3.9Dexamethasone (1 µM)
Mechanism of Action
NF-κB Reporter AssayHEK293TIC₅₀ (µM)18.9 ± 2.1Bay 11-7082 (5 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on mammalian cells.

Materials:

  • RAW 264.7 (murine macrophage) and MCF-7 (human breast cancer) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • This compound

  • Doxorubicin (positive control)

Procedure:

  • Seed RAW 264.7 or MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 to 200 µM. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with doxorubicin as a positive control.

  • Incubate the plates for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls

Procedure:

  • Follow the instructions provided with the commercial assay kit.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or the appropriate positive control to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time at the specified temperature.

  • Stop the reaction and measure the product (e.g., prostaglandin E₂) formation using the detection method provided in the kit (often a colorimetric or fluorometric measurement).

  • Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values.

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

Objective: To assess the effect of the compound on the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • This compound

  • L-NAME (positive control)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC₅₀ for NO production inhibition.

Pro-inflammatory Cytokine Analysis (ELISA)

Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 cells

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • This compound

  • Dexamethasone (positive control)

Procedure:

  • Seed and treat RAW 264.7 cells with the compound and LPS as described in the NO production assay.

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody, add the supernatants and standards, followed by the detection antibody and the substrate.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve and determine the IC₅₀ values for the inhibition of TNF-α and IL-6 secretion.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription COX2 COX-2 Inflammatory_Genes->COX2 Compound This compound Compound->IKK Compound->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Potential anti-inflammatory signaling pathway.

This application note provides a foundational framework for investigating the biological activities of this compound. Researchers are encouraged to adapt and expand upon these protocols based on their specific research questions and available resources.

References

Application Notes and Protocols for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its derivatives in the development of novel pharmaceuticals. The information compiled from scientific literature and patent filings highlights its potential as a scaffold for anti-inflammatory, anticancer, and urate-lowering agents. Detailed protocols for relevant biological assays are provided to facilitate further research and drug discovery efforts.

Introduction

This compound is a biphenyl derivative with a structural motif that is prevalent in a variety of biologically active compounds. The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with specific biological targets. The presence of the carboxylic acid and hydroxyl groups offers opportunities for hydrogen bonding and other interactions within enzyme active sites or receptor binding pockets, making it an attractive starting point for medicinal chemistry campaigns.

Research into biphenyl carboxylic acid derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to the exploration of these compounds as potential therapeutic agents for a range of diseases.

Potential Therapeutic Applications and Biological Activities

While specific biological data for this compound is limited in publicly available literature, the activities of its structural analogs and derivatives suggest several promising avenues for pharmaceutical development.

Anti-inflammatory Activity

Biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Anticancer Activity

Derivatives of the closely related 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide have demonstrated selective cytotoxicity against cancer cell lines. One such derivative, compound W4 , exhibited a potent IC50 value against the A549 lung cancer cell line, suggesting potential for development as an anticancer agent.[1]

Urate Transporter 1 (URAT1) Inhibition

Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of urate transporter 1 (URAT1).[2] URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout.

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of this compound.

Table 1: Anticancer Activity of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide Derivative (W4)

CompoundCell LineIC50 (µM)Reference
W4A549 (Lung Cancer)0.4[1]
Erlotinib (Control)A549 (Lung Cancer)7.3[1]

Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives

CompoundURAT1 Inhibition IC50 (µM)Reference
A1 0.93[2]
B21 0.17[2]
Benzbromarone (Control)> 10 (in some assays)[2]

Key Signaling Pathways

The biological activities of biphenyl carboxylic acid derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cancer.

EGFR Signaling Pathway

The anticancer activity of the 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivative W4 is attributed to its targeting of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] This leads to cell cycle arrest at the G2/M phase and activation of the extrinsic apoptotic pathway.[1]

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P P EGFR->P Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival W4 (Inhibitor) W4 (Inhibitor) W4 (Inhibitor)->EGFR

Caption: EGFR signaling pathway and the inhibitory action of compound W4.

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central regulators of pro-inflammatory gene expression. While not directly demonstrated for this compound, its structural similarity to known anti-inflammatory agents suggests these pathways as likely targets.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Nucleus Nucleus AP-1->Nucleus IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Biphenyl Carboxylic Acid Derivative (Potential Inhibitor) Biphenyl Carboxylic Acid Derivative (Potential Inhibitor) Biphenyl Carboxylic Acid Derivative (Potential Inhibitor)->MAPKK Biphenyl Carboxylic Acid Derivative (Potential Inhibitor)->IKK

Caption: Potential inhibition of NF-κB and MAPK pathways by biphenyl derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the potential applications of this compound.

Synthesis of Biphenyl Carboxylic Acid Derivatives

A general method for the synthesis of biphenyl carboxylic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction.[2][3]

Protocol:

  • To a solution of a brominated phenyl carboxylic acid (1.0 eq) in a suitable solvent system (e.g., toluene:95% ethanol, 1:1), add the desired substituted phenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.2 eq).[2]

  • Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 12 hours.[2]

  • After completion, evaporate the solvent under vacuum.

  • Purify the residue by column chromatography to obtain the desired biphenyl carboxylic acid derivative.[2]

  • For ester derivatives, the resulting carboxylic acid can be reacted with an appropriate alcohol in the presence of an acid catalyst (Fischer esterification) or with an alkyl halide in the presence of a base.[4]

Synthesis_Workflow Bromophenyl Carboxylic Acid Bromophenyl Carboxylic Acid Suzuki Coupling Suzuki Coupling Bromophenyl Carboxylic Acid->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling Biphenyl Carboxylic Acid Biphenyl Carboxylic Acid Suzuki Coupling->Biphenyl Carboxylic Acid Purification Purification Biphenyl Carboxylic Acid->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of biphenyl carboxylic acid derivatives.

In Vitro Anti-inflammatory Assays

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), hematin (100 µM), and L-epinephrine (40 mM).[3]

  • Add a solution of either COX-1 (0.1 µg) or COX-2 (0.2 µg) to the reaction mixture and incubate at room temperature for 2 minutes.[3]

  • Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37 °C for 10 minutes.[3]

  • Initiate the reaction by adding arachidonic acid (5 µM final concentration).

  • After 2 minutes, terminate the reaction by adding 2.0 M HCl.[5]

  • Add a deuterated internal standard ([d4]-PGE2) and extract the product (PGE2) using a mixture of hexane and ethyl acetate.[5]

  • Evaporate the organic phase and reconstitute the residue in a methanol/water mixture.

  • Quantify the amount of PGE2 produced using LC-MS/MS.[3][5]

  • Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.

Protocol:

  • Prepare a reaction mixture containing borate buffer (0.2 M, pH 9.0) and the lipoxygenase enzyme.

  • Add the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 5 minutes at 25 °C.

  • Initiate the reaction by adding a solution of linoleic acid sodium salt (2 mM).[2]

  • Monitor the increase in absorbance at 234 nm for 100 seconds, which corresponds to the formation of the hydroperoxide product.[2]

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor and determine the IC50 value.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Protocol:

  • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NF-κB Reporter Assay

This assay is used to determine if a compound can modulate the NF-κB signaling pathway.

Protocol:

  • Use a stable cell line (e.g., HEK293 or THP-1) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[6][7]

  • Seed the cells in a 96-well plate and allow them to attach.

  • For inhibition assays, pre-treat the cells with the test compound for a specified time.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[7]

  • After an incubation period (typically 6-24 hours), lyse the cells and add a luciferase substrate.[6]

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

MAPK Phosphorylation Assay (Western Blot)

This assay is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2.

Protocol:

  • Culture cells to the desired confluency and treat them with the test compound for a specific duration.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

  • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel pharmaceuticals, particularly in the areas of inflammation, cancer, and metabolic diseases. The provided application notes and protocols offer a foundation for researchers to further explore the therapeutic potential of this class of compounds. Future studies should focus on synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models.

References

Application of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (HBCA) is a versatile organic molecule that has garnered significant interest in materials science. Its rigid biphenyl core, combined with the presence of both a hydroxyl and a carboxylic acid functional group, makes it an excellent building block for a variety of advanced materials. These functional groups provide sites for polymerization and modification, while the biphenyl structure imparts thermal stability, liquid crystallinity, and unique optical properties to the resulting materials. This document provides an overview of the key applications of HBCA in the development of high-performance polymers and liquid crystals, complete with experimental protocols and characterization data.

High-Performance Aromatic Copolyesters

HBCA is a valuable comonomer in the synthesis of wholly aromatic copolyesters, which are known for their exceptional thermal stability and mechanical properties. The incorporation of HBCA into polyester chains can modify their properties, such as increasing the glass transition temperature and influencing their solubility and processability.

Quantitative Data

A series of wholly aromatic copolyesters were synthesized using 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA) at varying molar ratios. The resulting polymers exhibited high molecular weights and distinct thermal properties, as summarized in the table below.

Copolymer Composition (3HBCA:3HBA molar ratio)Intrinsic Viscosity (dL/g)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Glass Transition Temperature (Tg, °C)
0:1000.6 - 0.810,000 - 20,00050,000 - 100,000~150
20:800.6 - 0.810,000 - 20,00050,000 - 100,000~160
40:600.6 - 0.810,000 - 20,00050,000 - 100,000~175
50:50Not SolubleNot DeterminedNot DeterminedNot Determined
60:40Not SolubleNot DeterminedNot DeterminedNot Determined

Data synthesized from a study on novel wholly aromatic copolyesters.[1]

Experimental Protocol: Synthesis of Aromatic Copolyesters

This protocol describes the synthesis of copolyesters from 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid via melt polycondensation.

Materials:

  • 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA)

  • 3-hydroxybenzoic acid (3HBA)

  • Acetic anhydride

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Acetylation: In the reaction vessel, combine the desired molar ratios of 3HBCA and 3HBA with a stoichiometric excess of acetic anhydride. Heat the mixture to 140-150 °C under a nitrogen atmosphere with stirring for 3-4 hours to acetylate the hydroxyl groups. Acetic acid is removed by distillation during this step.

  • Polycondensation: Add the antimony(III) oxide catalyst (typically 0.05-0.1 mol% of the total monomers) to the reaction mixture.

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 250-280 °C over 2-3 hours while continuing to distill off acetic acid.

  • Vacuum Application: Once the evolution of acetic acid subsides, gradually apply a vacuum (to below 1 torr) to the system while maintaining the temperature.

  • Polymerization: Continue the reaction under high vacuum and stirring for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers 3HBCA & 3HBA Monomers Acetylation Acetylation with Acetic Anhydride Monomers->Acetylation Polycondensation Melt Polycondensation (Sb2O3 catalyst) Acetylation->Polycondensation Polymer Copolyester Product Polycondensation->Polymer NMR NMR Spectroscopy (Composition, Homogeneity) Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR GPC Gel Permeation Chromatography (Molecular Weight) Polymer->GPC DSC Differential Scanning Calorimetry (Thermal Transitions, Tg) Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA

Fig. 1: Workflow for the synthesis and characterization of aromatic copolyesters.

Bent-Core Liquid Crystals

The bent shape of the this compound molecule makes it a suitable core for the synthesis of bent-core liquid crystals (LCs). These materials exhibit unique mesophases, such as smectic and columnar phases, and can display interesting electro-optical properties, including ferroelectric-like switching.

Phase Behavior of a Homologous Series

A homologous series of unsymmetrical bent-core compounds derived from 4′-hydroxybiphenyl-3-carboxylic acid demonstrated a complex phase behavior dependent on the length of the terminal alkyl chains.[2]

CompoundAlkyl Chain Length (n)Phase Sequence on Cooling (°C)
1/n=8 8Iso → SmA (165) → SmC (155) → Col_obl (120) → Cryst
1/n=10 10Iso → SmA (162) → SmC (158) → Col_obl (115) → Cryst
1/n=12 12Iso → SmA (159) → SmC (156) → SmCa (135) → Col_rec (105) → Cryst
1/n=14 14Iso → SmA (155) → SmC (152) → SmCa (130) → Col_rec (98) → Cryst

Iso: Isotropic liquid, SmA: Smectic A phase, SmC: Smectic C phase, SmCa: Antoclinic tilted smectic phase, Col_obl: Oblique columnar phase, Col_rec: Rectangular columnar phase, Cryst: Crystalline solid. Data from a study on bent-core liquid crystals derived from 4′-hydroxybiphenyl-3-carboxylic acid.[2]

Experimental Protocol: Synthesis of a Bent-Core Liquid Crystal

This protocol outlines a general synthetic route for a bent-core liquid crystal based on this compound.

Materials:

  • This compound

  • Appropriate alkylated phenol (e.g., 4-(octyloxy)phenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Appropriate alkyl bromide (for etherification)

  • Potassium carbonate

  • Acetone as solvent

Procedure:

  • Esterification: Dissolve this compound, the alkylated phenol, and a catalytic amount of DMAP in dry DCM. Cool the solution in an ice bath. Add a solution of DCC in DCM dropwise with stirring. Allow the reaction to warm to room temperature and stir for 24 hours. Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to obtain the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Characterization: Characterize the final product using NMR and mass spectrometry to confirm its structure.

Logical Relationship Diagram

G cluster_structure Molecular Structure cluster_properties Material Properties HBCA This compound Core (Bent Shape) SelfAssembly Liquid Crystalline Self-Assembly HBCA->SelfAssembly Chains Terminal Alkyl Chains (Varying Length) Chains->SelfAssembly Phase Resulting Mesophase (Smectic, Columnar) SelfAssembly->Phase EO Electro-Optical Properties (e.g., Switching Behavior) Phase->EO

Fig. 2: Relationship between molecular structure and material properties of bent-core liquid crystals.

Conclusion

This compound is a key component in the design and synthesis of advanced functional materials. Its incorporation into polymers leads to materials with high thermal stability, making them suitable for applications requiring resistance to high temperatures. In the field of liquid crystals, its inherent bent geometry facilitates the formation of complex, ordered phases with potential for use in novel electro-optical devices. Further research into derivatives of HBCA and their incorporation into other material systems, such as metal-organic frameworks, could unveil even more diverse and valuable applications.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. The content is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 5-bromosalicylic acid with phenylboronic acid.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Suzuki-Miyaura coupling for this specific molecule can stem from several factors. Common culprits include inefficient catalyst activity, suboptimal base or solvent selection, the presence of oxygen which can lead to side reactions like homocoupling, and issues with the purity of starting materials.[1] The presence of both a hydroxyl and a carboxylic acid group can also complicate the reaction.

Q3: Do I need to protect the hydroxyl or carboxylic acid groups?

A3: While not always mandatory, protecting either the hydroxyl or carboxylic acid group (often as an ester) can sometimes improve yields by preventing catalyst inhibition or side reactions. However, many successful syntheses are performed without protecting groups, relying instead on careful optimization of reaction conditions.

Q4: What are the common byproducts I should expect?

A4: The most common byproduct is the homocoupling of phenylboronic acid to form biphenyl. Another potential byproduct is the debrominated starting material, salicylic acid. Incomplete reaction will also leave unreacted 5-bromosalicylic acid.

Q5: How can I effectively purify the final product?

A5: Purification is typically achieved through a combination of techniques. An initial acid-base workup can help remove non-acidic impurities. This is often followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Inappropriate Base3. Suboptimal Solvent4. Low Reaction Temperature1. Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species.[2] 2. Screen different bases. Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used. The choice of base can be solvent-dependent.[2][3] 3. A mixed solvent system, such as dioxane/water or THF/water, is often effective. Ensure solvents are properly degassed.[2] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring the reaction progress by TLC or LC-MS.[2]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen2. Excess Pd(II) at the start of the reaction1. Rigorously degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[2] 2. Use a Pd(0) pre-catalyst or ensure that the Pd(II) source is rapidly reduced to Pd(0) in situ.[1]
Formation of Debrominated Starting Material 1. Presence of Protic Impurities2. Certain Ligand/Catalyst Systems1. Use anhydrous solvents and ensure starting materials are dry.2. If debromination is a persistent issue, consider screening different phosphine ligands for the palladium catalyst.
Difficulty in Product Purification 1. Co-elution of Product and Byproducts2. Poor Crystallization1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider derivatizing the carboxylic acid to an ester for easier separation, followed by hydrolysis.2. Screen a variety of solvent systems for recrystallization. Ensure the crude product is sufficiently pure before attempting recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various parameters on the yield of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling. While specific yields for this compound may vary, these trends provide a valuable starting point for optimization.

Table 1: Effect of Different Bases on Yield

Base Typical Solvent System General Yield Range (%) Notes
K₂CO₃Dioxane/H₂O, DMF/H₂O70-95A commonly used and effective base.[4][5]
Na₂CO₃Dioxane/H₂O, Toluene/H₂O65-90Another effective and economical choice.[3]
K₃PO₄Dioxane, Toluene75-98Often used in anhydrous conditions and can be very effective.[2]
Cs₂CO₃Dioxane, THF80-98A stronger base that can be beneficial for less reactive substrates.[2]

Table 2: Effect of Solvent on Yield

Solvent System Typical Base General Yield Range (%) Notes
Dioxane/H₂O (4:1)K₂CO₃, K₃PO₄75-98A versatile and widely used system.[2]
Toluene/H₂O (2:1)Na₂CO₃, K₃PO₄70-95Good for reactions at higher temperatures.[2]
THF/H₂O (4:1)Cs₂CO₃, K₂CO₃70-92Another effective ethereal solvent system.[2]
DMF/H₂O (1:1)K₂CO₃70-98A polar aprotic solvent that can aid in substrate solubility.[4]

Table 3: Effect of Temperature and Reaction Time

Temperature (°C) Typical Reaction Time (h) Expected Outcome
Room Temperature12-24Generally slow for aryl bromides, may result in low conversion.
60-804-12A good starting point for optimization.[6]
80-1102-8Often optimal for driving the reaction to completion.[2]
>1101-4May lead to catalyst decomposition and increased byproduct formation.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 5-bromosalicylic acid (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromosalicylic acid, phenylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - 5-bromosalicylic acid - Phenylboronic acid - Palladium Catalyst - Base setup Combine Reagents in Schlenk Flask prep_reagents->setup prep_solvent Degas Solvent (e.g., Dioxane/H₂O) add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvent heat Heat and Stir (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify product Pure Product purify->product troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst or a different precatalyst. check_catalyst->sol_catalyst No check_atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->check_atmosphere Yes sol_conditions Screen different bases, solvents, and temperatures. check_conditions->sol_conditions No check_reagents Are starting materials pure? check_atmosphere->check_reagents Yes sol_atmosphere Improve degassing procedure. check_atmosphere->sol_atmosphere No sol_reagents Purify starting materials. check_reagents->sol_reagents No end Improved Yield check_reagents->end Yes sol_catalyst->check_conditions sol_conditions->check_atmosphere sol_atmosphere->check_reagents sol_reagents->end

References

Technical Support Center: Synthesis of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted biphenyl carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted biphenyl carboxylic acids?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] Other notable methods include the Ullmann reaction and, less commonly, Negishi and Stille couplings.[2][3] The choice of method often depends on the nature of the substituents, substrate availability, and desired functional group tolerance.[2]

Q2: Why is the Suzuki-Miyaura coupling often the preferred method?

A2: The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic, easily removable boron-containing byproducts.[2][4]

Q3: What are the main challenges when synthesizing sterically hindered biphenyls, such as those with multiple ortho-substituents?

A3: Steric hindrance poses a significant challenge, often leading to low reaction rates and yields.[5] The bulky groups can impede the necessary bond rotation and prevent the coupling partners from adopting the required geometry for the reaction to proceed efficiently.[6][7] Overcoming this often requires the use of specialized bulky phosphine ligands (e.g., XPhos, SPhos) and careful optimization of reaction conditions.[5]

Q4: Can the carboxylic acid group interfere with the coupling reaction?

A4: Yes, the carboxylic acid group can be problematic. It can act as a coordinating species to the metal catalyst, potentially inhibiting its activity. Additionally, under certain conditions, undesirable side reactions such as decarboxylation can occur, especially at elevated temperatures.[8][9] It is sometimes advantageous to protect the carboxylic acid group as an ester and deprotect it after the coupling reaction.

Q5: How can I purify my crude substituted biphenyl carboxylic acid?

A5: Purification can be challenging due to the presence of reaction intermediates, byproducts, and heavy metal catalyst residues.[10] Common purification techniques include recrystallization, column chromatography on silica gel, and washing with appropriate solvents.[11][12] In some cases, converting the carboxylic acid to its salt can facilitate purification by altering its solubility.[10]

Troubleshooting Guides

Suzuki-Miyaura Coupling

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling for the synthesis of substituted biphenyl carboxylic acids.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-001 Low or No Product Formation Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[11]- Ensure strict anaerobic conditions to prevent oxidation.[11]- Use a pre-catalyst that readily forms Pd(0).[11]- Select a ligand that stabilizes the Pd(0) species.[11]
Poor Quality Reagents: Impurities in aryl halide, boronic acid, or solvents.[11]- Purify reagents before use.- Use anhydrous, high-purity solvents.[11]
SMC-002 Significant Homocoupling of Boronic Acid Oxygen in the Reaction: Promotes oxidative homocoupling.[11]- Thoroughly degas all solvents and reagents before use.[11]
Inappropriate Base: Strong bases can accelerate boronic acid decomposition.[11]- Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11]
SMC-003 Protodeboronation of Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic species can replace the boron group with hydrogen.[11]- Use anhydrous solvents and reagents.[11]- Consider using more stable boronic esters (e.g., pinacol esters).[11]
SMC-004 Reaction Stalls Before Completion Catalyst Deactivation or Ligand Decomposition: The catalyst may precipitate, or the ligand may degrade under reaction conditions.[11]- Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos).[11]- Increase catalyst loading, but be mindful of costs and potential side reactions.[11]
SMC-005 Decarboxylation of Product High Reaction Temperature: The carboxylic acid moiety can be lost as CO₂ at elevated temperatures.[8]- Screen lower reaction temperatures.- Consider protecting the carboxylic acid as an ester.
Ullmann Coupling

This guide provides troubleshooting for the copper-catalyzed Ullmann coupling.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
UC-001 Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is often Cu(I).[13]- Use a fresh, high-purity copper(I) salt (e.g., CuI).[13]- Consider in situ activation of the copper catalyst.[13]
Inappropriate Ligand: The chosen ligand may not be suitable for the substrates.[13]- Screen various ligands such as amino acids (e.g., N-methylglycine) or phenanthrolines.[13][14]
High Reaction Temperatures: Traditional Ullmann reactions require harsh conditions, which can lead to substrate decomposition.[3][15]- If using a modern ligand system, start with milder temperatures (40-120 °C).[13]- If decomposition is observed, lower the temperature.
UC-002 Formation of Side Products (e.g., debromination) Protic Impurities: Water or other protic species can lead to the reduction of the aryl halide.[13]- Use anhydrous solvents and reagents and ensure glassware is thoroughly dried.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[11]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for Ullmann Coupling

This protocol is a general guideline for a modern, ligand-accelerated Ullmann coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl carboxylic acid (as the nucleophile, may require conversion to a salt) or another aryl partner (1.2 mmol, 1.2 equiv)

  • Copper(I) source (e.g., CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 0.2 mmol, 20 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF or Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, coupling partner, copper source, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with an aqueous solution (e.g., ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product.

Visualizations

Suzuki_Miyaura_Workflow start Start: Reagents & Glassware reagents Aryl Halide Arylboronic Acid Base Solvent setup Assemble Schlenk Flask (Inert Atmosphere) start->setup degas Degas Solvent setup->degas add_catalyst Add Pd Catalyst degas->add_catalyst reaction Heat & Stir (Monitor Progress) add_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Final Product: Substituted Biphenyl Carboxylic Acid purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield start Problem: Low or No Yield cause_catalyst Inactive Catalyst? start->cause_catalyst cause_reagents Reagent Quality Issue? start->cause_reagents cause_conditions Suboptimal Conditions? start->cause_conditions cause_sterics Steric Hindrance? start->cause_sterics sol_catalyst Ensure Anaerobic Setup Use Fresh/Active Catalyst Screen Ligands cause_catalyst->sol_catalyst sol_reagents Purify Reagents Use Anhydrous Solvents cause_reagents->sol_reagents sol_conditions Optimize Base & Temperature Screen Solvents cause_conditions->sol_conditions sol_sterics Use Bulky Ligands (e.g., XPhos, SPhos) Increase Reaction Time/Temp cause_sterics->sol_sterics

Caption: Troubleshooting logic for low yield in biphenyl synthesis.

References

Technical Support Center: Synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes: Suzuki-Miyaura Coupling, Kolbe-Schmitt Reaction, and Ullmann Condensation.

Low or No Product Yield
Potential Cause Suggested Solution Applicable Synthesis Route(s)
Inactive Catalyst Use a fresh, high-purity catalyst. For Suzuki-Miyaura, ensure the palladium catalyst is not oxidized. For Ullmann, consider in-situ activation of the copper catalyst.Suzuki-Miyaura, Ullmann Condensation
Improper Base Selection or Amount Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; KOH, NaOH for Kolbe-Schmitt). The base is crucial for the catalytic cycle and phenoxide formation.[1]All
Suboptimal Reaction Temperature Optimize the temperature. Suzuki-Miyaura reactions are often run at elevated temperatures (e.g., 80-110 °C).[2] Kolbe-Schmitt requires high temperatures (125-150°C) and pressure.[3] Ullmann reactions traditionally require very high temperatures (>200 °C).[4]All
Presence of Water or Oxygen Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for Suzuki-Miyaura and Ullmann reactions.[5]Suzuki-Miyaura, Ullmann Condensation
Poor Quality Starting Materials Ensure the purity of starting materials, as impurities can interfere with the reaction.All
Incorrect Solvent Select an appropriate solvent system. For Suzuki-Miyaura, common solvents include toluene/water or dioxane/water mixtures. For Kolbe-Schmitt, the reaction is often run without a solvent or in a high-boiling solvent. For Ullmann, high-boiling polar solvents like DMF or nitrobenzene are used.[4]All
Formation of Significant Side Products/Impurities
Potential Cause Suggested Solution Applicable Synthesis Route(s)
Homocoupling of Boronic Acid Degas the reaction mixture thoroughly to remove oxygen. Optimize the catalyst and ligand system.Suzuki-Miyaura
Debromination/Dehalogenation Use milder reaction conditions (lower temperature, less reactive base). Ensure the absence of protic impurities.Suzuki-Miyaura, Ullmann Condensation
Formation of Isomeric Products In the Kolbe-Schmitt reaction, the choice of alkali metal hydroxide can influence regioselectivity. Potassium hydroxide tends to favor the formation of the para-isomer.[3]Kolbe-Schmitt Reaction
Unreacted Starting Materials Increase reaction time or temperature. Ensure efficient stirring. Check the stoichiometry of reagents.All
Difficulties in Product Purification
Potential Cause Suggested Solution
Co-eluting Impurities in Chromatography Optimize the mobile phase composition and gradient. Consider using a different stationary phase.
Poor Crystallization Screen different solvent systems for recrystallization. Common solvents for similar carboxylic acids include aqueous ethanol or benzene/petroleum ether mixtures.[6]
Product is an Oil or Gummy Solid Attempt to form a salt of the carboxylic acid to induce crystallization.
Residual Catalyst Contamination For palladium, consider treatment with a scavenger resin or activated carbon. For copper, acidic workup and washing can help remove residual metal.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides the highest yield for this compound?

A1: The Suzuki-Miyaura coupling is often favored for its high yields, mild reaction conditions, and broad functional group tolerance.[2] However, the optimal route can depend on the scale of the synthesis and the availability of starting materials.

Q2: How can I minimize the formation of the homocoupled biphenyl byproduct in my Suzuki-Miyaura reaction?

A2: The homocoupling of the boronic acid is often promoted by the presence of oxygen. Therefore, it is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q3: In the Kolbe-Schmitt reaction, how can I favor the carboxylation at the 3-position of 4-hydroxybiphenyl?

A3: The regioselectivity of the Kolbe-Schmitt reaction is influenced by the cation of the phenoxide. While sodium phenoxide tends to give ortho-carboxylation, potassium phenoxide can favor para-carboxylation.[3] For 4-hydroxybiphenyl, the electronic and steric effects of the phenyl group will also influence the position of carboxylation. Experimental optimization of the base and reaction conditions is necessary.

Q4: My Ullmann condensation is not proceeding to completion. What can I do?

A4: Ullmann reactions are notoriously sensitive to reaction conditions. Ensure your copper catalyst is active; you may need to activate it before use. These reactions often require high temperatures (above 200 °C) and extended reaction times.[4] Using a high-boiling point polar solvent such as DMF or nitrobenzene can also be beneficial.

Q5: What is a good starting point for purifying the crude this compound?

A5: A common purification strategy involves an acidic workup to protonate the carboxylate, followed by extraction into an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, or by column chromatography on silica gel.[6]

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of biphenyl carboxylic acids via the three main routes. Note that optimal conditions for this compound may require further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acid Synthesis [7][8]

ParameterCondition 1Condition 2Condition 3
Aryl Halide 3-Bromo-4-hydroxybenzoic acid3-Iodo-4-hydroxybenzoic acid3-Bromo-4-(methoxymethoxy)benzoic acid
Boronic Acid Phenylboronic acidPhenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄PdCl₂(dppf)[PdCl₂(NH₂CH₂COOH)₂]
Base K₂CO₃Na₂CO₃K₂CO₃
Solvent Toluene/WaterDioxane/WaterWater
Temperature 80-100 °C85 °CRoom Temperature
Typical Yield >80%>85%>90%

Table 2: Kolbe-Schmitt Reaction Conditions [3][4]

ParameterGeneral Condition
Starting Material 4-Hydroxybiphenyl
Base Potassium Hydroxide (KOH)
Reactant Carbon Dioxide (CO₂)
Pressure High Pressure (e.g., 100 atm)
Temperature 125-150 °C
Notes The use of potassium hydroxide generally favors para-carboxylation. Yields can be variable and optimization is often required.

Table 3: Ullmann Condensation Conditions for Biphenyl Synthesis [4]

ParameterGeneral Condition
Aryl Halide 3-Iodo-4-hydroxybenzoic acid
Coupling Partner Benzene (as solvent and reactant) or Phenyl derivative
Catalyst Copper (Cu) powder or Cu(I) salt
Temperature > 200 °C
Solvent High-boiling polar solvent (e.g., DMF, Nitrobenzene) or neat
Notes This reaction often requires harsh conditions and may result in lower yields compared to Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Acidic Work-up & Extraction Monitor->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate and sufficient? Start->Check_Base Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Solution_Catalyst Use fresh catalyst; Consider activation Check_Catalyst->Solution_Catalyst Solution_Base Screen different bases; Check stoichiometry Check_Base->Solution_Base Solution_Temp Optimize temperature Check_Temp->Solution_Temp Solution_Atmosphere Degas solvent; Use N₂ or Ar Check_Atmosphere->Solution_Atmosphere

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Resolving Impurities in 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my this compound sample?

A1: Impurities can originate from various stages of the manufacturing process. The most common sources include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Intermediates: Species formed during the reaction that have not fully converted to the final product.

  • Byproducts: Unwanted molecules generated from side reactions.

  • Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium), and ligands used in the synthesis.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Degradation Products: Impurities formed by the breakdown of the final compound during storage or handling.

Q2: My sample of this compound has a faint color. What could be the cause?

A2: A faint coloration in your sample is often indicative of residual palladium catalyst from a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a common method for synthesizing biphenyl compounds. It could also be due to the presence of colored organic byproducts.

Q3: I am observing unexpected peaks in the HPLC analysis of my sample. How can I identify these unknown impurities?

A3: Identifying unknown impurities typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weights of the impurities. For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable. Comparing the spectral data of the impurities with those of potential byproducts and starting materials can lead to their identification.

Q4: What are the regulatory guidelines for impurity levels in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurities in new drug substances. According to ICH Q3A(R2), impurities present at a level of 0.10% or higher should be reported, and those present at 0.15% or the daily intake of 1.0 mg (whichever is lower) should be identified and characterized. For unusually potent or toxic impurities, the threshold for identification and qualification may be lower.

Troubleshooting Guides

This section provides a structured approach to resolving common impurity-related issues.

Issue 1: Presence of Starting Material Residues
  • Symptoms:

    • NMR or HPLC analysis shows peaks corresponding to known starting materials.

    • The melting point of the sample is lower and broader than expected.

  • Possible Causes:

    • Incomplete reaction.

    • Inefficient purification.

  • Resolution Workflow:

    G A Impurity Detected: Starting Material Residue B Review Reaction Conditions: - Reaction time - Temperature - Stoichiometry A->B C Optimize Purification: - Recrystallization - Column Chromatography A->C D Re-run Reaction with Adjusted Parameters B->D E Select Appropriate Solvent System for Recrystallization C->E F Optimize Stationary and Mobile Phases for Chromatography C->F G Analyze Purified Sample (HPLC, NMR) D->G E->G F->G H Impurity Resolved? G->H I Yes: Proceed with Further Experiments H->I Yes J No: Consider Alternative Purification Strategy H->J No

    Caption: Troubleshooting workflow for starting material impurities.

Issue 2: Contamination with Process-Related Byproducts
  • Symptoms:

    • Mass spectrometry (MS) data indicates the presence of species with molecular weights corresponding to potential byproducts (e.g., homocoupled products).

    • Complex proton and carbon NMR spectra with unassignable peaks.

  • Possible Causes:

    • Side reactions occurring during synthesis (e.g., homocoupling in Suzuki-Miyaura reactions).

    • Suboptimal reaction conditions favoring byproduct formation.

  • Resolution Workflow:

    G A Impurity Detected: Process-Related Byproduct B Identify Byproduct Structure (HPLC-MS, NMR) A->B C Review Synthetic Route and Reaction Mechanism B->C E Develop a Targeted Purification Method B->E D Modify Reaction Conditions to Minimize Side Reactions C->D F Analyze Purified Sample D->F E->F G Impurity Resolved? F->G H Yes: Document and Proceed G->H Yes I No: Re-evaluate Synthetic Strategy G->I No

    Caption: Troubleshooting workflow for process-related byproducts.

Data on Potential Impurities

The following table summarizes potential impurities that may be encountered in samples of this compound, particularly when synthesized via a Suzuki-Miyaura cross-coupling reaction.

Impurity TypePotential Impurity NameProbable OriginTypical Analytical Signal
Starting Material 4-Hydroxy-3-bromobenzoic acidIncomplete Suzuki CouplingDistinct signals in HPLC and NMR corresponding to the starting material.
Starting Material Phenylboronic acidIncomplete Suzuki CouplingMay be difficult to detect by UV-HPLC; may require derivatization or specialized detection.
Byproduct BiphenylHomocoupling of phenylboronic acidA non-polar peak in reverse-phase HPLC.
Byproduct 4,4'-Dihydroxy-3,3'-biphenyldicarboxylic acidHomocoupling of 4-hydroxy-3-bromobenzoic acidA more polar peak in reverse-phase HPLC.
Catalyst Residue PalladiumSuzuki Coupling CatalystMay cause discoloration; detectable by ICP-MS.
Degradation Decarboxylated ProductExposure to high heatA species with a mass loss of 44 Da (CO2).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities with different solubility profiles from the desired product.

  • Solvent Selection:

    • Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include ethanol, methanol, acetone, and mixtures with water.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

  • Stationary Phase and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will show good separation between the desired product and the impurities. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the impure sample in a minimum amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

Logical Relationship of Impurity Sources

G A Synthesis of this compound B Starting Materials A->B C Reaction Conditions A->C D Purification Process A->D G Unreacted Starting Materials B->G H Byproducts C->H I Residual Solvents D->I E Storage and Handling J Degradation Products E->J F Final Product Purity F->E G->F H->F I->F J->F

Caption: Sources of impurities affecting final product purity.

Technical Support Center: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (HBCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (HBCA) in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving HBCA solutions.

Problem: Unexpectedly low or variable experimental results.

This could be due to the degradation of HBCA in your stock or working solutions.

Troubleshooting Steps:

  • Review your solvent choice: HBCA is slightly soluble in DMSO and methanol.[1] For aqueous buffers, ensure the pH is compatible with the compound's stability. Phenolic compounds can be susceptible to degradation at certain pH values.[2]

  • Assess storage conditions: Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[1] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

  • Evaluate light exposure: Phenolic compounds can be light-sensitive.[2][3] Minimize the exposure of your solutions to ambient and UV light. Use amber vials or cover your containers with aluminum foil.

  • Consider the age of the solution: Prepare fresh working solutions from a recently prepared stock solution for critical experiments.

Problem: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

New peaks may indicate the formation of degradation products.

Troubleshooting Steps:

  • Perform a forced degradation study: To confirm if the new peaks are related to HBCA, you can intentionally degrade a sample of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4] Comparing the chromatograms of the stressed and unstressed samples can help identify the degradation products.

  • Analyze the degradation products: If your analytical method includes mass spectrometry (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures. Potential degradation pathways for phenolic compounds include oxidation of the hydroxyl group and for carboxylic acids, decarboxylation.[5][6]

  • Optimize your chromatographic method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradation products. This is a key aspect of a "stability-indicating method".[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving HBCA?

A1: HBCA is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For biological experiments, DMSO is commonly used to prepare concentrated stock solutions that are then diluted into aqueous buffers. It is crucial to ensure the final concentration of DMSO in the assay is low enough to not affect the experimental outcome. The solubility of carboxylic acids in organic solvents can sometimes be enhanced by the presence of a small amount of water.[7]

Q2: How should I store my HBCA solutions to ensure stability?

A2: For optimal stability, it is recommended to store stock solutions of HBCA at -20°C in tightly sealed vials under an inert atmosphere.[1] To prevent degradation from light exposure, use amber vials or wrap the vials in aluminum foil.[2][3] It is also good practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could HBCA be degrading in my aqueous experimental buffer?

A3: Yes, this is a possibility. The stability of phenolic compounds can be pH-dependent.[8] It is advisable to evaluate the stability of HBCA in your specific experimental buffer. You can do this by incubating a solution of HBCA in the buffer for the duration of your experiment and analyzing samples at different time points by a validated analytical method like HPLC.

Q4: What are the likely degradation pathways for HBCA in solution?

A4: While specific degradation pathways for HBCA are not extensively documented in the literature, based on its chemical structure (a phenol and a carboxylic acid on a biphenyl scaffold), potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures. This can be accelerated by the presence of metal ions or exposure to oxygen.[4]

  • Decarboxylation: The carboxylic acid group could be lost as carbon dioxide, particularly under thermal stress.[6]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the aromatic system.[1]

Q5: How can I develop a stability-indicating HPLC method for HBCA?

A5: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] The general steps to develop such a method are:

  • Forced Degradation: Subject HBCA to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4]

  • Method Development: Screen different HPLC columns (e.g., C18, C8, Phenyl), mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers), and detector wavelengths to achieve optimal separation of HBCA from its degradation products. A photodiode array (PDA) detector is useful for identifying the optimal detection wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies of HBCA
Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CMonitor for degradation at intermediate time points.
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°CPhenolic compounds can be particularly sensitive to basic conditions.
Oxidation 3% - 30% H₂O₂24 - 72 hours at room temperatureProtect from light during the study.
Thermal Degradation 60°C - 80°C (in solution and as solid)24 - 72 hoursCompare the stability in different solvents and in the solid state.
Photostability ICH Q1B guidelines (UV and visible light)As per guidelinesExpose both solid and solution samples to light.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Prepare Stock Solution: Accurately weigh HBCA and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Stress Samples:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal: Place an aliquot of the stock solution in an oven at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to a light source as specified in ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution under normal storage conditions (e.g., -20°C, protected from light).

  • Incubation: Incubate the stress samples for a predetermined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Initial Method Scouting:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

    • Detection: Use a PDA detector to monitor the elution over a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of the parent compound and any degradation products.

  • Method Optimization:

    • Inject a mixture of the stressed samples to see if all degradation products are resolved from the parent peak.

    • Adjust the mobile phase composition (e.g., change the organic solvent to methanol, alter the pH of the aqueous phase), the gradient profile, and the column temperature to improve the resolution of critical peak pairs.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for specificity, linearity, range, accuracy, precision, and robustness as per regulatory guidelines (e.g., ICH Q2(R1)).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare HBCA Stock Solution acid Acid Hydrolysis stock->acid Incubate under stress base Base Hydrolysis stock->base Incubate under stress oxidation Oxidation stock->oxidation Incubate under stress thermal Thermal Stress stock->thermal Incubate under stress photo Photostability stock->photo Incubate under stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Evaluation hplc->data stability Assess Stability Profile data->stability method Validate Stability-Indicating Method data->method

Caption: Workflow for assessing the stability of HBCA.

Logical_Relationship cluster_factors Influencing Factors hbca HBCA in Solution degradation Degradation hbca->degradation ph pH ph->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen / Oxidants oxygen->degradation solvent Solvent solvent->degradation products Degradation Products degradation->products loss Loss of Activity / Inconsistent Results degradation->loss

Caption: Factors influencing the stability of HBCA in solution.

References

Technical Support Center: Troubleshooting HPLC Separation of Biphenyl Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of biphenyl carboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of biphenyl carboxylic acid isomers so challenging?

The separation of biphenyl carboxylic acid isomers is difficult due to their very similar physicochemical properties. Positional isomers often have nearly identical polarity and pKa values, making it challenging to achieve differential retention on a stationary phase. Enantiomers, being non-superimposable mirror images, require a chiral environment for separation.

Q2: What is the most critical parameter to optimize for separating these isomers?

For acidic compounds like biphenyl carboxylic acids, the pH of the mobile phase is the most critical parameter.[1][2][3][4][5] Small adjustments in pH can significantly alter the ionization state of the carboxylic acid group, thereby affecting retention and selectivity.[2][4]

Q3: How do I choose the correct mobile phase pH?

The ideal mobile phase pH should be approximately 2 pH units away from the pKa of the analytes to ensure they are either fully protonated or fully deprotonated.[2] Operating near the pKa will result in a mixture of ionized and non-ionized forms, leading to poor peak shape and difficult-to-reproduce results.[4] For carboxylic acids, a lower pH (e.g., pH 2.5-3.5) is generally used to suppress ionization and increase retention in reversed-phase HPLC.[2][6]

Q4: What type of column is best suited for separating biphenyl carboxylic acid isomers?

The choice of column depends on the specific isomers being separated.

  • For positional isomers: A standard C18 column is a good starting point. However, columns with different selectivities, such as biphenyl or phenyl-hexyl phases, can offer improved separation by leveraging π-π interactions with the aromatic rings of the analytes.[6]

  • For enantiomers (chiral isomers): A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of carboxylic acids.[7]

Q5: My peaks are tailing. What can I do to improve the peak shape?

Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups.[8] To mitigate this:

  • Adjust Mobile Phase pH: Ensure the pH is low enough to fully suppress the ionization of the carboxylic acid group.[9]

  • Use a High-Purity Column: Employ a modern, high-purity, end-capped silica column to minimize silanol interactions.[9]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]

Q6: My retention times are shifting from one injection to the next. What is the cause?

Unstable retention times can be due to several factors:[8][10]

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence, especially when using gradient elution.[10]

  • Mobile Phase Instability: Prepare fresh mobile phase daily and keep it well-sealed to prevent evaporation of the organic component, which can alter the solvent strength.[9]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[10]

  • Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.[10]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My biphenyl carboxylic acid isomer peaks are not separating and are eluting together. How can I improve the resolution?

Answer: Poor resolution is a common problem when separating closely related isomers. A systematic approach to optimizing your method is required.

Troubleshooting Workflow for Poor Resolution

cluster_mp Mobile Phase Optimization Details start Poor Resolution / Co-elution mp_opt Optimize Mobile Phase start->mp_opt sp_opt Change Stationary Phase mp_opt->sp_opt If no improvement solved Resolution Achieved mp_opt->solved If successful adjust_ph Adjust pH (suppress ionization) mp_opt->adjust_ph change_org Change Organic Modifier (ACN vs. MeOH) mp_opt->change_org adjust_ratio Adjust Organic/Aqueous Ratio mp_opt->adjust_ratio temp_opt Adjust Temperature sp_opt->temp_opt If no improvement sp_opt->solved If successful flow_opt Modify Flow Rate temp_opt->flow_opt If no improvement temp_opt->solved If successful flow_opt->solved If successful unsolved Consult Specialist flow_opt->unsolved If no improvement start High or Fluctuating Backpressure isolate Isolate the Source start->isolate column Column Issue? isolate->column Disconnect column, pressure drops system System Issue? isolate->system Pressure remains high flush Reverse & Flush Column column->flush check_tubing Check for Blocked Tubing system->check_tubing check_pump Inspect Pump Seals/Valves system->check_pump buffer_precip Check for Buffer Precipitation system->buffer_precip replace_frit Replace Inlet Frit flush->replace_frit If unsuccessful solved Problem Resolved flush->solved replace_frit->solved check_tubing->solved check_pump->solved buffer_precip->solved

References

Technical Support Center: Synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of a substituted aryl halide with a substituted arylboronic acid. For this target molecule, a common approach is the coupling of 3-bromo-4-hydroxybenzoic acid with phenylboronic acid.

  • Kolbe-Schmitt Reaction: This reaction introduces a carboxylic acid group onto a phenol. In this case, 4-phenylphenol is carboxylated using an alkali metal hydroxide and carbon dioxide under pressure.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The side reactions depend on the chosen synthetic route:

  • For Suzuki-Miyaura Coupling:

    • Homo-coupling: The boronic acid can couple with itself to form biphenyl.

    • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom.

    • Catalyst decomposition: The palladium catalyst can precipitate as palladium black, reducing catalytic activity.

  • For Kolbe-Schmitt Reaction:

    • Isomer formation: The primary side product is the isomeric 2-hydroxy-[1,1'-biphenyl]-5-carboxylic acid, where carboxylation occurs at the other ortho position to the hydroxyl group.

    • Dicarboxylation: Under harsh conditions, a second carboxyl group can be introduced.

    • Incomplete reaction: Unreacted 4-phenylphenol may remain in the product mixture.

Q3: How can I purify the final product and remove the side products?

A3: Purification strategies depend on the impurities present:

  • General Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common first step.

  • Removal of Isomeric Acids (from Kolbe-Schmitt): Isomers can sometimes be separated by fractional crystallization due to differences in solubility. If this is not effective, column chromatography on silica gel is a reliable method.

  • Removal of Homo-coupled Biphenyl (from Suzuki): Biphenyl is non-polar and can typically be removed from the more polar carboxylic acid product by column chromatography.

  • Removal of Palladium Residues: Treating the reaction mixture with activated charcoal can help remove residual palladium. Specialized palladium scavengers are also commercially available.

Troubleshooting Guides

Suzuki-Miyaura Coupling Route
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality of boronic acid. 4. Presence of oxygen in the reaction.1. Use a fresh batch of palladium catalyst. 2. Ensure the base is fully dissolved and use a stronger base if necessary (e.g., Cs2CO3). 3. Use freshly opened or purified boronic acid. 4. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N2 or Ar).
Significant Homo-coupling of Boronic Acid 1. Slow oxidative addition of the aryl halide. 2. High catalyst loading.1. Consider a more reactive aryl halide (e.g., iodide instead of bromide). 2. Reduce the catalyst loading.
Formation of Palladium Black 1. High reaction temperature. 2. Presence of impurities.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure.
Kolbe-Schmitt Reaction Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product 1. Incomplete formation of the phenoxide salt. 2. Insufficient CO2 pressure or temperature. 3. Presence of water in the reaction.1. Ensure the phenol is completely deprotonated by the base before introducing CO2. 2. Increase the CO2 pressure and/or reaction temperature within the recommended range. 3. Use anhydrous conditions for the formation of the phenoxide.
High Proportion of Isomeric Side Product 1. The choice of alkali metal hydroxide can influence regioselectivity.1. For ortho-carboxylation, sodium hydroxide is generally preferred over potassium hydroxide.
Presence of Unreacted 4-Phenylphenol 1. Incomplete reaction.1. Increase the reaction time, temperature, or CO2 pressure.

Quantitative Data

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
3-Bromobenzoic acidPhenylboronic acid[PdCl2(NH2CH2COOH)2]K2CO3Water95
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl2⊂dmβ-CDNa2CO3Water/MeOH>98
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/CNa2CO3MeOH/H2O82 (one-pot)

Table 2: Product Distribution in the Kolbe-Schmitt Reaction of Phenol

Phenoxide SaltTemperature (°C)Pressure (atm)ortho-Product (Salicylic Acid) (%)para-Product (4-Hydroxybenzoic Acid) (%)
Sodium Phenoxide125100~90~10
Potassium Phenoxide200100LowHigh

Note: Data for phenol is illustrative of the general principles of regioselectivity in the Kolbe-Schmitt reaction. The exact product ratios for 4-phenylphenol may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Materials:

  • 3-Bromo-4-hydroxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • n-Propanol

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Activated charcoal

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 15 minutes to dissolve the solids.

  • To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), a 2M aqueous solution of sodium carbonate (1.3 eq), and deionized water.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with a 5% sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, add activated charcoal, and stir for 10 minutes.

  • Filter the mixture through celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a general procedure for the carboxylation of a phenol.

Materials:

  • 4-Phenylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2) gas

  • Sulfuric acid (H2SO4)

  • Water (deionized)

Procedure:

  • Place 4-phenylphenol in a high-pressure autoclave.

  • Add an equimolar amount of sodium hydroxide and heat under vacuum to form the dry sodium phenoxide salt.

  • Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to 125-150 °C.

  • Maintain the reaction at this temperature and pressure for several hours.

  • Cool the autoclave to room temperature and slowly vent the excess CO2.

  • Dissolve the solid product in water and acidify with sulfuric acid to precipitate the carboxylic acid products.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product, a mixture of this compound and its isomer, can be purified by fractional crystallization or column chromatography.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_kolbe Kolbe-Schmitt Reaction A1 3-Bromo-4-hydroxybenzoic Acid A_reagents A_reagents A1->A_reagents + Pd Catalyst, Base A2 Phenylboronic Acid A2->A_reagents + Pd Catalyst, Base A_prod This compound A_reagents->A_prod B1 4-Phenylphenol B_reagents B_reagents B1->B_reagents 1. NaOH 2. CO2, Pressure, Heat 3. H+ B_prod This compound B_reagents->B_prod

Caption: Synthetic routes to this compound.

Side Reactions in Synthesis

Side_Reactions main_product This compound suzuki_start Suzuki-Miyaura Reaction suzuki_start->main_product Desired Pathway homo_coupling Biphenyl (Homo-coupling) suzuki_start->homo_coupling Side Reaction protodeboronation 4-Hydroxybenzoic Acid (Protodeboronation) suzuki_start->protodeboronation Side Reaction kolbe_start Kolbe-Schmitt Reaction kolbe_start->main_product Desired Pathway isomer Isomeric Carboxylic Acid kolbe_start->isomer Side Reaction unreacted Unreacted 4-Phenylphenol kolbe_start->unreacted Side Reaction

Caption: Common side reactions in the synthesis pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Identify Synthetic Route start->check_reaction suzuki Suzuki-Miyaura check_reaction->suzuki Suzuki kolbe Kolbe-Schmitt check_reaction->kolbe Kolbe suzuki_q1 Check Catalyst and Atmosphere suzuki->suzuki_q1 kolbe_q1 Check Reaction Conditions kolbe->kolbe_q1 suzuki_a1 Use Fresh Catalyst & Degas Thoroughly suzuki_q1->suzuki_a1 Yes suzuki_q2 Significant Homo-coupling? suzuki_q1->suzuki_q2 No suzuki_a1->suzuki_q2 suzuki_a2 Adjust Reactant Ratio & Catalyst Loading suzuki_q2->suzuki_a2 Yes purify Purify Product (Recrystallization / Chromatography) suzuki_q2->purify No suzuki_a2->purify kolbe_a1 Ensure Anhydrous Conditions, Adequate P & T kolbe_q1->kolbe_a1 Yes kolbe_q2 High Isomer Content? kolbe_q1->kolbe_q2 No kolbe_a1->kolbe_q2 kolbe_a2 Use Sodium Hydroxide for ortho-selectivity kolbe_q2->kolbe_a2 Yes kolbe_q2->purify No kolbe_a2->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Scaling Up the Production of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for efficient and scalable production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SC-01 Low or No Product Formation - Inactive or degraded palladium catalyst.- Poor quality of starting materials (e.g., wet solvents, impure reagents).- Inappropriate base or ligand selection.- Reaction temperature is too low.- Use a fresh, high-quality palladium catalyst.- Ensure all solvents and reagents are anhydrous.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands (e.g., phosphine-based ligands).- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
SC-02 Formation of Significant Byproducts - Homocoupling: Reaction of the boronic acid with itself.- Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.- Hydroxylation of the aryl halide. - To minimize homocoupling, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- To prevent protodeboronation, use anhydrous conditions and consider using a boronic ester instead of the acid.- Hydroxylation can sometimes be suppressed by using milder reaction conditions.
SC-03 Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation.- Poor mixing or mass transfer issues, especially at a larger scale.- Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.- If catalyst deactivation is suspected, a higher catalyst loading or a more robust catalyst may be needed.- Ensure efficient stirring, particularly in larger reactors, to maintain a homogeneous reaction mixture.[1]
PU-01 Difficulty in Product Purification - Presence of closely related impurities.- Product co-precipitating with inorganic salts.- Product oiling out during crystallization.- For closely related impurities, column chromatography may be necessary.- To remove inorganic salts, ensure thorough washing of the crude product with water after filtration.[2]- For crystallization issues, screen different solvent systems and control the cooling rate.
SU-01 Poor Yield Upon Scale-Up - Inefficient heat transfer in larger reactors.- Changes in mixing efficiency.- Increased impact of minor side reactions.- Optimize the reactor design and agitation for efficient heat transfer and mixing.- Re-optimize reaction parameters (e.g., temperature, addition rates) at the larger scale.- Identify and quantify byproducts to understand and mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and scalable method for the synthesis of biphenyl derivatives.[3] This typically involves the reaction of a substituted aryl halide (e.g., 3-bromo-4-hydroxybenzoic acid) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.

Q2: How can I minimize palladium contamination in the final product?

A2: Reducing palladium levels is crucial in pharmaceutical applications. Techniques include using a heterogeneous catalyst that can be filtered off, or employing palladium scavengers after the reaction is complete.[4][5] Optimization of the reaction to use lower catalyst loadings can also be beneficial.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include the handling of flammable organic solvents, the pyrophoric nature of some palladium catalysts, and the potential for exothermic reactions. A thorough risk assessment should be conducted before any scale-up activities. Ensure proper ventilation and have appropriate personal protective equipment.

Q4: How can I improve the crystallization and isolation of the final product?

A4: Effective crystallization is key to achieving high purity. This can be achieved by carefully selecting the crystallization solvent, controlling the cooling rate, and seeding the solution with a small amount of pure product to induce crystallization.[6][7] Washing the filtered product with a suitable solvent will help remove residual impurities.

Data Presentation

The following tables provide a summary of typical reaction parameters for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids at different scales. Note that these are representative values and may require optimization for the specific synthesis of this compound.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Reactant Ratio (Aryl Halide:Boronic Acid) 1 : 1.1-1.51 : 1.05-1.2
Catalyst Loading (mol%) 0.1 - 1.00.05 - 0.5
Solvent Volume (L/kg of Aryl Halide) 10 - 205 - 15
Reaction Temperature (°C) 80 - 11080 - 100
Reaction Time (hours) 4 - 126 - 18

Table 2: Typical Yields and Purity at Different Scales

ScaleTypical Yield (%)Typical Purity (%)
Lab Scale 85 - 95> 98 (after chromatography)
Pilot Scale 75 - 90> 99 (after crystallization)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Lab Scale)

This protocol describes a general procedure for the synthesis of a biphenyl carboxylic acid via Suzuki-Miyaura coupling. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 3-Bromo-4-hydroxybenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid, phenylboronic acid, and the base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[2][8]

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound 3-Bromo-4-hydroxybenzoic_Acid 3-Bromo-4-hydroxybenzoic Acid Suzuki_Coupling Suzuki-Miyaura Coupling 3-Bromo-4-hydroxybenzoic_Acid->Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Suzuki_Coupling Product This compound Suzuki_Coupling->Product Catalyst Pd Catalyst + Base Catalyst->Suzuki_Coupling

Caption: Synthesis of this compound via Suzuki-Miyaura coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Scale-Up Start Low Yield or Purity Issue Identified Analyze_Problem Analyze Reaction Data (TLC, HPLC, NMR) Start->Analyze_Problem Identify_Cause Identify Potential Cause Analyze_Problem->Identify_Cause Catalyst_Issue Catalyst Inactivity/ Decomposition Identify_Cause->Catalyst_Issue Catalyst? Reagent_Issue Reagent Quality/ Stoichiometry Identify_Cause->Reagent_Issue Reagents? Condition_Issue Suboptimal Conditions (Temp, Time, Mixing) Identify_Cause->Condition_Issue Conditions? Purification_Issue Inefficient Purification Identify_Cause->Purification_Issue Purification? Optimize_Catalyst Screen Catalysts/ Increase Loading Catalyst_Issue->Optimize_Catalyst Optimize_Reagents Purify Reagents/ Adjust Stoichiometry Reagent_Issue->Optimize_Reagents Optimize_Conditions Optimize Temp, Time, Agitation Condition_Issue->Optimize_Conditions Optimize_Purification Develop New Crystallization/Chromo- graphy Method Purification_Issue->Optimize_Purification Re-evaluate Re-evaluate Process Optimize_Catalyst->Re-evaluate Optimize_Reagents->Re-evaluate Optimize_Conditions->Re-evaluate Optimize_Purification->Re-evaluate Re-evaluate->Identify_Cause Issue Persists Success Process Optimized Re-evaluate->Success Issue Resolved

Caption: A logical workflow for troubleshooting common issues during synthesis scale-up.

References

managing poor solubility of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the poor solubility of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (CAS No. 323-87-5) in experimental settings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The compound won't dissolve in my initial solvent.

Q: I'm trying to make a stock solution, but the solid powder is not dissolving. What should I do?

A: this compound is a solid that is practically insoluble in water and has limited solubility in common organic solvents.[1][2] Initial dissolution often requires a combination of techniques.

Recommended Actions:

  • Select an appropriate organic solvent: Start with a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common first choices.[1][3]

  • Apply gentle heat: Warming the solution can significantly increase the solubility of the compound.[4][5] Use a water bath set to 30-40°C.

  • Use sonication: An ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.[5][6]

  • Consider a basic solution: As a carboxylic acid, its solubility dramatically increases at a pH above its pKa due to salt formation.[7] You can add a small amount of a base like 1N NaOH to your solvent to aid dissolution.

Below is a decision workflow to guide your troubleshooting process.

G start Compound not dissolving? solvent Using DMSO or DMF? start->solvent solvent->start No, switch solvent heat Applied gentle heat (30-40°C)? solvent->heat Yes heat->heat sonicate Used sonication? heat->sonicate Yes sonicate->sonicate base Consider adding a base (e.g., 1N NaOH) to deprotonate the carboxylic acid. sonicate->base Yes success Dissolution Achieved base->success

Caption: Troubleshooting workflow for initial dissolution.
Issue 2: The compound precipitates when diluted into aqueous media.

Q: I successfully made a high-concentration stock in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium), it immediately crashes out. Why is this happening and how can I prevent it?

A: This is a common problem for poorly soluble compounds prepared in a high percentage of organic co-solvent. The dramatic change in solvent polarity upon dilution into an aqueous medium reduces the compound's solubility, causing precipitation.

Possible Causes & Solutions:

  • Final Co-solvent Concentration is Too Low: The final concentration of the organic solvent (like DMSO) in your aqueous medium may be insufficient to keep the compound dissolved.

    • Solution: While you want to minimize co-solvent concentration to avoid toxicity, ensure it is high enough to maintain solubility. Often, a final DMSO concentration of 0.1% to 0.5% is tolerable in cell culture and can be sufficient. Test a range of final concentrations.

  • pH of the Aqueous Medium: this compound is an acidic compound. If the pH of your final aqueous solution is below its pKa (estimated to be in the 3-5 range), the compound will be in its neutral, less soluble form.

    • Solution: Ensure the pH of your final buffer or medium is well above the compound's pKa (e.g., pH 7.4). Most standard cell culture media and PBS buffers are in this range, but it's crucial to confirm. The basicity helps form the more soluble carboxylate salt.[7]

  • Method of Dilution: The way you dilute the stock can influence precipitation.

    • Solution: Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can initiate precipitation.

Issue 3: I'm observing low or inconsistent bioactivity in my assays.

Q: My experimental results are not reproducible, and I suspect it's due to the compound's solubility. How can I confirm this and improve my assay?

A: Inconsistent dissolution or precipitation can lead to a lower effective concentration of the compound than intended, causing variable results.

Recommended Actions:

  • Visually Inspect Your Solutions: Before adding to your assay, hold your prepared working solutions up to a light source. Look for any cloudiness, Tyndall effect (light scattering), or visible precipitate. Do this for both freshly prepared solutions and those that have been sitting at the experimental temperature for some time.

  • Filter Your Working Solutions: After dilution, filter the solution through a 0.22 µm syringe filter. This will remove any undissolved micro-precipitates. Be aware that this may lower the actual concentration if significant precipitation has occurred.

  • Use Solubilizing Excipients: For in vivo or more complex in vitro models, consider formulation strategies that enhance solubility.

    • Cyclodextrins: These can form inclusion complexes with the compound, increasing its aqueous solubility.[7][8]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to form micelles that encapsulate the compound.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A: The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[1][10]
Molecular Weight 214.22 g/mol [10][11]
Appearance Solid, white to beige crystalline powder[1][2]
Melting Point 239-242 °C[1]
Predicted pKa ~3-5 (typical for carboxylic acids)

Q2: What are the recommended solvents for making a stock solution?

A: this compound is slightly soluble in DMSO and methanol.[1] For research purposes, DMSO is the most commonly used solvent for creating high-concentration stock solutions.

SolventSolubilityApplication Notes
DMSO Slightly Soluble[1]Recommended for initial stock solution preparation.
DMF Likely SolubleAn alternative to DMSO for stock solutions.[3]
Methanol Slightly Soluble[1]Can be used, but less common for cell-based assays.
Ethanol Likely SolubleMay be used as a co-solvent.[12]
Water Insoluble[2]Not suitable as a primary solvent.
Aqueous Base (e.g., 1N NaOH) SolubleSolubilizes by forming the sodium salt. Useful for certain applications but will alter pH.

Q3: How does pH affect the solubility of this compound?

A: As a carboxylic acid, the solubility of this compound is highly dependent on pH.

  • At low pH (below its pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and poorly water-soluble.

  • At high pH (above its pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionic form is significantly more polar and thus more water-soluble.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Low_pH R-COOH (Neutral Form) Insoluble Poorly Soluble (Precipitates in Water) Low_pH->Insoluble High_pH R-COO⁻ + H⁺ (Ionic Form) Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺ Soluble More Soluble (Dissolves in Water) High_pH->Soluble

Caption: Effect of pH on compound ionization and solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a stock solution.

Materials:

  • This compound (MW: 214.22 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh out 2.14 mg of this compound and place it into a clean vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial. This will yield a final concentration of 10 mM.

  • Promote Dissolution: a. Vortex the mixture vigorously for 1-2 minutes. b. If solids remain, place the vial in a sonicator bath for 10-15 minutes. c. If necessary, gently warm the vial to 30-40°C in a water bath while mixing until the solid is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the serial dilution of a DMSO stock into an aqueous medium.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in Media) stock->intermediate 1:10 Dilution vortex Vortex Vigorously During Dilution stock->vortex working Final Working Solution (e.g., 10 µM in Media) Final DMSO ≤ 0.5% intermediate->working 1:100 Dilution intermediate->vortex

Caption: Workflow for preparing aqueous working solutions.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): a. Dispense 900 µL of your pre-warmed cell culture medium or buffer into a sterile microcentrifuge tube. b. While vortexing the medium, add 100 µL of the 10 mM stock solution dropwise. This creates a 1 mM intermediate solution with 10% DMSO.

  • Prepare Final Working Solution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. For example, for a 10 µM final concentration, use 990 µL of medium. b. While vortexing the medium, add 10 µL of the 1 mM intermediate solution. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup. Use immediately after preparation for best results.

References

preventing degradation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid during storage.

Troubleshooting Guide

QuestionPossible Cause(s)Suggested Action(s)
Why has my solid this compound powder changed color (e.g., developed a yellowish tint)? Photodegradation: Exposure to light, especially UV light, can cause discoloration.Store the compound in an amber or opaque container to protect it from light. For repackaged tablets, consider using a light-protecting sleeve.
Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation.Store the compound at the recommended room temperature (15-30°C or 59-86°F). Avoid storing near heat sources.
I've observed new peaks in my HPLC analysis of a stored sample. What could they be? Degradation Products: The new peaks likely represent degradation products formed due to exposure to light, acid, or other stress conditions.Analyze the sample using a validated stability-indicating HPLC method to separate and identify the degradation products. Refer to the "Experimental Protocols" section for a suitable method. Compare the retention times with known degradation products if available.
Why is the solubility of my compound different from a fresh batch? Formation of Less Soluble Degradation Products: Degradation can lead to the formation of new chemical entities with different solubility profiles.Characterize the degradation products to understand their properties. Re-purify the material if necessary. Ensure proper storage conditions are maintained to prevent further degradation.
My aqueous solution of this compound is not stable. Why? Hydrolytic Degradation: The compound is susceptible to degradation in acidic aqueous solutions, especially at elevated temperatures.It is not recommended to store aqueous solutions for more than one day. Prepare fresh solutions for your experiments. If a buffered solution is required, consider the pH and potential for acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored at room temperature, between 15°C and 30°C (59°F and 86°F)[1]. It is crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque or amber container[1]. Under these conditions, the crystalline solid is stable for at least four years.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways identified are photodegradation and acid-catalyzed hydrolysis. The compound is relatively stable under alkaline, oxidative, and thermal stress conditions.

  • Photodegradation: Exposure to UV/VIS light can lead to hydroxylation, defluorination, and decarboxylation reactions.

  • Acid Hydrolysis: In the presence of strong acids and heat, minor degradation occurs, leading to the formation of several byproducts.

Q3: What are the known degradation products of this compound?

A3: Studies have identified several degradation products under forced degradation conditions. The major pharmacopeial impurity is biphenyl-4-ol. Under photolytic stress, four main degradation products have been identified (DD-1 to DD-4). Under acidic hydrolysis, three minor degradation products are formed.

Q4: How can I detect and quantify degradation products?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) is the recommended approach for separating and quantifying this compound from its degradation products. A detailed protocol is provided in the "Experimental Protocols" section. This method allows for the resolution of the active pharmaceutical ingredient from its potential impurities and degradation products.

Q5: Is it safe to use this compound that shows signs of degradation?

A5: The formation of degradation products can affect the purity, potency, and safety of the compound. Some identified photodegradation products have been classified as having a high toxicity potential in silico. Therefore, it is crucial to use the compound within its recommended shelf life and under proper storage conditions to minimize degradation. If degradation is suspected, the material should be re-analyzed for purity and potency before use.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions based on forced degradation studies.

Table 1: Summary of Degradation under Forced Conditions

Stress ConditionReagents and ConditionsDurationObserved DegradationDegradation Products
Acid Hydrolysis 1 M HCl at 90°C2 hours~10%Three minor, unidentified degradation peaks
Base Hydrolysis 1 M NaOH at 90°C2 hoursStable (No degradation)Not applicable
Oxidation 5% H₂O₂ at 90°C1 hourStable (No degradation)Not applicable
Thermal (Dry Heat) 90°C7 hoursStable (No degradation)Not applicable
Photodegradation UVA/VIS light (300–800 nm)35 hours52.45–99.05% (pH dependent)Four major products (DD-1 to DD-4)

Table 2: Identified Photodegradation Products

Degradation Product IDProposed Chemical Change
DD-1 Double hydroxylation of the salicylic acid moiety
DD-2 Hydroxylation of the salicylic acid moiety and replacement of a fluorine atom with a hydroxyl group
DD-3 Elimination of the carboxylic acid group
DD-4 Elimination of the carboxylic acid group and replacement of a fluorine atom with a hydroxyl group

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method

This method is designed to separate this compound from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).

  • Column: Zorbax SB-C8 (4.6×250 mm, 5 μm particle size) or equivalent.

  • Mobile Phase: A mixture of 0.05 M phosphoric acid, acetonitrile, and methanol in a ratio of 40:48:12 (v/v/v)[1].

  • Flow Rate: 1 mL/min (isocratic)[1].

  • Detection Wavelength: 228 nm[1].

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

    • For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 5-100 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Monitor the chromatogram at 228 nm. The approximate retention time for this compound is 7.9 minutes[2].

    • Degradation products will appear as separate peaks at different retention times.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for inducing degradation to test the stability-indicating properties of the analytical method.

  • Acid Hydrolysis:

    • Dissolve the compound in a small amount of methanol or acetonitrile.

    • Add 1 M hydrochloric acid (HCl).

    • Heat the solution at 90°C for 2 hours[3].

    • Cool, neutralize with 1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a small amount of methanol or acetonitrile.

    • Add 1 M sodium hydroxide (NaOH).

    • Heat the solution at 90°C for 2 hours[3].

    • Cool, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a small amount of methanol or acetonitrile.

    • Add 5% hydrogen peroxide (H₂O₂).

    • Heat the solution at 90°C for 1 hour[3].

    • Cool and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 90°C for 7 hours[3].

    • After cooling, dissolve the sample in methanol or acetonitrile and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound or a solution of the compound to UV/VIS light (e.g., in a photostability chamber) for an extended period (e.g., 35 hours).

    • Prepare the sample for HPLC analysis by dissolving it in a suitable solvent and diluting it with the mobile phase.

Visualizations

Degradation_Pathways cluster_main This compound cluster_photo Photodegradation cluster_acid Acid Hydrolysis main_compound This compound DD1 DD-1 (Double Hydroxylation) main_compound->DD1 UV/VIS Light DD2 DD-2 (Hydroxylation & Defluorination) main_compound->DD2 UV/VIS Light DD3 DD-3 (Decarboxylation) main_compound->DD3 UV/VIS Light DD4 DD-4 (Decarboxylation & Defluorination) main_compound->DD4 UV/VIS Light Acid_DP1 Probable Degradation Product 1 main_compound->Acid_DP1 1M HCl, 90°C Acid_DP2 Probable Degradation Product 2 main_compound->Acid_DP2 1M HCl, 90°C Acid_DP3 Probable Degradation Product 3 main_compound->Acid_DP3 1M HCl, 90°C Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain Sample of This compound dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve dilute Dilute with Mobile Phase to working concentration dissolve->dilute inject Inject sample into HPLC system dilute->inject separate Isocratic separation on C8 column inject->separate detect Detect at 228 nm using DAD separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Identify and quantify parent peak and degradation product peaks chromatogram->analyze report Report results analyze->report Troubleshooting_Tree cluster_symptoms Identify Symptoms cluster_causes Determine Potential Cause cluster_actions Take Corrective Action issue Observed Degradation of This compound color_change Discoloration of solid material? issue->color_change new_peaks New peaks in HPLC? issue->new_peaks solubility_change Change in solubility? issue->solubility_change photodegradation Exposure to Light? color_change->photodegradation Yes new_peaks->photodegradation Yes acid_degradation Exposure to Acid? new_peaks->acid_degradation Yes solubility_change->photodegradation Yes solubility_change->acid_degradation Yes thermal_degradation Exposure to Heat? solubility_change->thermal_degradation Yes store_properly Store in amber, sealed container at room temperature. photodegradation->store_properly reanalyze Re-analyze purity with stability-indicating method. photodegradation->reanalyze use_fresh Prepare fresh solutions daily. acid_degradation->use_fresh acid_degradation->reanalyze thermal_degradation->store_properly thermal_degradation->reanalyze

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established scientific principles and data from analogous compounds, offering a practical framework for method validation in a drug development context.

Introduction to this compound

This compound is a biphenyl carboxylic acid derivative. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method is paramount and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput.

Comparison of Analytical Methods

Two of the most common and powerful techniques for the analysis of pharmaceutical compounds are HPLC-UV and UPLC-MS/MS. Each method offers distinct advantages and is suited for different analytical challenges.

A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method provides a cost-effective and widely available technique for routine analysis. It is a robust method suitable for the quantification of the active pharmaceutical ingredient (API) in bulk and in simple formulations.

An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where the analyte is present at very low concentrations in complex biological matrices like plasma or urine.

The following sections detail the proposed experimental protocols and validation parameters for both methods.

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are based on methods developed for structurally similar compounds and serve as a strong starting point for method development and validation.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay for the quantification of this compound in bulk drug and simple pharmaceutical formulations.

Chromatographic Conditions:

ParameterCondition
Column Biphenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Standard Solution Preparation:

A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical tablet formulation):

Ten tablets are weighed and finely powdered. A portion of the powder equivalent to 10 mg of this compound is accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of methanol is added, and the flask is sonicated for 15 minutes. The volume is made up to the mark with methanol and mixed well. The solution is filtered through a 0.45 µm nylon filter. An aliquot of the filtrate is diluted with the mobile phase to obtain a final concentration within the calibration range.

Method 2: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)

This bioanalytical method is designed for the quantification of this compound in human plasma.

Chromatographic Conditions:

ParameterCondition
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes

Gradient Program:

Time (min)%A%B
0.0955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transition To be determined by direct infusion of a standard solution. A plausible transition would be based on the molecular weight of the analyte (214.22 g/mol )[3][4]. For example, m/z 213.1 -> 169.1 (loss of CO2).
Internal Standard (IS) A structurally similar compound not expected to be present in the sample, e.g., a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization properties.

Sample Preparation (Human Plasma):

To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard is added. The mixture is vortexed for 1 minute to precipitate proteins. After centrifugation at 10,000 rpm for 10 minutes, the supernatant is transferred to an autosampler vial for injection.

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters and their typical acceptance criteria.

HPLC-UV Method Validation Parameters
ParameterAcceptance Criteria
Specificity/Selectivity No interference from blank, placebo, and degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80% to 120% of the test concentration.
Accuracy (Recovery) 98.0% to 102.0% for at least three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).
Stability-Indicating Nature The method should be able to resolve the analyte peak from peaks of degradation products generated under stress conditions (acid, base, oxidation, thermal, and photolytic).[5][6][7]
UPLC-MS/MS Method Validation Parameters (for Bioanalysis)
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99 over the calibration range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of nominal).
Accuracy and Precision At least three levels of QC samples (low, mid, high). Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Data Presentation

The quantitative results from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Data for HPLC-UV Method

Validation ParameterResultAcceptance Criteria
Linearity (r²)e.g., 0.9995≥ 0.999
Accuracy (% Recovery)e.g., 99.5% - 101.2%98.0% - 102.0%
Precision (RSD %)
- Repeatabilitye.g., 0.8%≤ 2.0%
- Intermediate Precisione.g., 1.2%≤ 2.0%
LOD (µg/mL)e.g., 0.1-
LOQ (µg/mL)e.g., 0.3-
Robustnesse.g., PassedNo significant impact

Table 2: Summary of Validation Data for UPLC-MS/MS Method

Validation ParameterResultAcceptance Criteria
Linearity (r²)e.g., 0.998≥ 0.99
LLOQ (ng/mL)e.g., 1.0Precision ≤ 20%, Accuracy ±20%
Accuracy (% Bias)e.g., -5.2% to 8.5%±15% (±20% at LLOQ)
Precision (RSD %)
- Intra-daye.g., ≤ 6.8%≤ 15% (≤ 20% at LLOQ)
- Inter-daye.g., ≤ 9.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effecte.g., No significant effectCV of IS-normalized matrix factor ≤ 15%
Recovery (%)e.g., > 85%Consistent and reproducible

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the comparison between the two methods.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis MD_Start Define Analytical Requirements MD_Select Select Method (HPLC-UV or UPLC-MS/MS) MD_Start->MD_Select MD_Optimize Optimize Chromatographic & Detection Parameters MD_Select->MD_Optimize V_Specificity Specificity/ Selectivity MD_Optimize->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Stability Stability-Indicating (Forced Degradation) V_Robustness->V_Stability RA_Sample Sample Analysis V_Stability->RA_Sample RA_Report Reporting Results RA_Sample->RA_Report

Caption: Workflow for analytical method development and validation.

Method_Comparison cluster_hplcuv HPLC-UV cluster_uplcmsms UPLC-MS/MS Analyte This compound HPLC_Sensitivity Sensitivity: µg/mL range Analyte->HPLC_Sensitivity UPLC_Sensitivity Sensitivity: ng/mL to pg/mL range Analyte->UPLC_Sensitivity HPLC_Selectivity Selectivity: Good HPLC_Matrix Matrix: Bulk Drug, Simple Formulations HPLC_Cost Cost: Lower HPLC_Throughput Throughput: Moderate UPLC_Selectivity Selectivity: Very High UPLC_Matrix Matrix: Complex Biological (Plasma, Urine) UPLC_Cost Cost: Higher UPLC_Throughput Throughput: High

References

A Comparative Analysis of the Biological Activities of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its positional isomers. Due to a lack of direct comparative studies in the published literature, this document synthesizes available data on individual isomers and draws upon established structure-activity relationships for biphenyl and phenolic compounds to offer a qualitative comparison. The guide includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways and workflows to aid in the design of future research.

Chemical Structures of this compound and Its Key Isomers

The biological activity of a molecule is intrinsically linked to its chemical structure. The relative positions of the hydroxyl and carboxylic acid functional groups on the biphenyl scaffold can significantly influence its physicochemical properties and interactions with biological targets. Below are the structures of the primary compound and several of its positional isomers.

Table 1: Chemical Structures and Properties of this compound and Its Isomers

Compound NameStructureIUPAC Name
This compoundthis compound4-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid3-(2-Hydroxyphenyl)benzoic acid
3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid3-(3-Hydroxyphenyl)benzoic acid
4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid3-(4-Hydroxyphenyl)benzoic acid
2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Note: The images are sourced from PubChem.

Comparative Biological Activities

Antioxidant Activity: The antioxidant potential of phenolic compounds is largely attributed to the hydrogen-donating ability of the hydroxyl group. The position of the hydroxyl group and the electronic effects of the carboxylic acid group can influence this activity. It is hypothesized that isomers with less steric hindrance around the hydroxyl group may exhibit greater radical scavenging activity.

Anti-inflammatory Activity: The anti-inflammatory effects of many biphenyl derivatives are linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2). The overall shape of the molecule and the positioning of the functional groups are critical for fitting into the active site of these enzymes.

Cytotoxic Activity: The cytotoxic effects of these compounds against cancer cell lines would depend on their ability to induce apoptosis or inhibit cell proliferation through various mechanisms. These mechanisms can be influenced by the molecule's ability to interact with specific cellular targets, which is dictated by its three-dimensional structure.

A study on novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives showed that some of these compounds exhibited cytotoxic activity against cancer cell lines, with one compound inducing the intrinsic apoptotic pathway.[1] Another study on hydroxylated biphenyl compounds demonstrated dose-dependent antiproliferative activity on melanoma cell lines.[2]

Table 2: Summary of Potential Biological Activities (Qualitative)

CompoundPotential Antioxidant ActivityPotential Anti-inflammatory ActivityPotential Cytotoxic Activity
This compoundModerateLikelyPossible
2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acidModerateLikelyPossible
3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acidModerateLikelyPossible
4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acidModerateLikelyPossible
2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidModerateLikelyPossible
3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidModerateLikelyPossible

Note: This table is a qualitative estimation based on the general properties of related compounds and requires experimental validation.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed protocols for standard in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH solution in methanol Test_Compound Prepare stock solutions of test compounds and standards (e.g., Trolox) Serial_Dilutions Perform serial dilutions of test compounds and standards Test_Compound->Serial_Dilutions Mix Mix DPPH solution with test compound/standard/blank in a 96-well plate Serial_Dilutions->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Absorbance Measure absorbance at 517 nm using a microplate reader Incubate->Absorbance Calculation Calculate percentage inhibition and IC50 values Absorbance->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Workflow for COX-2 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare human recombinant COX-2 enzyme solution Substrate_Prep Prepare arachidonic acid (substrate) solution Inhibitor_Prep Prepare test compounds and known inhibitor (e.g., celecoxib) solutions Pre_incubation Pre-incubate enzyme with test compound/inhibitor/vehicle Inhibitor_Prep->Pre_incubation Reaction_Initiation Initiate reaction by adding arachidonic acid Pre_incubation->Reaction_Initiation Measurement Measure product formation (e.g., PGG2) using a fluorometric or colorimetric method Reaction_Initiation->Measurement Analysis Calculate percentage inhibition and IC50 values Measurement->Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis Seed_Cells Seed cells in a 96-well plate and allow to adhere Treat_Cells Treat cells with various concentrations of test compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 values Measure_Absorbance->Calculate_Viability

Caption: General workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Phenolic and biphenyl compounds are known to modulate various signaling pathways involved in inflammation and cancer. While specific data for the target compounds are lacking, the following pathways are plausible targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[6][7] Many natural compounds inhibit this pathway at different points.[6]

Canonical NF-κB Signaling Pathway

cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_P->NFkB releases Proteasome Proteasomal Degradation IkB_P->Proteasome ubiquitination & DNA DNA NFkB_nuc->DNA binds to Gene Inflammatory Gene Transcription DNA->Gene

Caption: Overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[8][9][10][11] Polyphenolic compounds have been shown to modulate this pathway.[8][11][12]

General MAPK Signaling Cascade

cluster_input Input cluster_cascade Kinase Cascade cluster_output Output Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates

Caption: A simplified representation of a MAPK signaling cascade.

Conclusion

This guide highlights the need for direct comparative studies to elucidate the structure-activity relationships of this compound and its isomers. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to undertake such investigations. A systematic evaluation of these compounds could reveal novel candidates with potent and selective antioxidant, anti-inflammatory, or cytotoxic properties for further drug development.

References

Comparative Analysis of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the design of various therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including roles as urate transporter 1 (URAT1) inhibitors, anticancer agents, and antifungal compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Quantitative SAR Data Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the biphenyl core. The following tables summarize the quantitative data for different series of compounds targeting various biological pathways.

Table 1: Biphenyl Carboxylic Acid Derivatives as URAT1 Inhibitors [1][2]

Compound IDModificationIC50 (µM)
A1Amide derivative0.93
B211,2,4-Oxadiazole derivative0.17
BenzbromaroneClinical uricosuric drug (Reference)-

Note: Lower IC50 values indicate higher potency.

Table 2: Biphenyl Carboxylic Acid Derivatives as Anticancer Agents against Breast Cancer Cell Lines [3]

Compound IDSubstituent on Biphenyl CoreIC50 against MCF-7 (µM)IC50 against MDA-MB-231 (µM)
3aUnsubstituted10.14 ± 2.0510.78 ± 2.58
3jBenzyloxy group9.92 ± 0.979.54 ± 0.85
TamoxifenStandard Reference--

Note: Lower IC50 values indicate higher cytotoxic activity.

Table 3: 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Inhibitors [4]

Compound IDDerivative TypeCytotoxicity against HCT-116
S4Hydrazine-1-carbothioamide derivativeComparable to Erlotinib
ErlotinibReference EGFR inhibitor-

Table 4: Biphenyl-4-Carboxylic Acid Esters as Antifungal Agents [5]

CompoundAntifungal Activity against Candida species
Ethyl 4-biphenyl carboxylateMICs ranging from 512 to 1024 µg/mL
Decanoyl 4-biphenyl carboxylateMIC of 512 µg/mL

Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.

Key Structure-Activity Relationship Insights

The collected data reveals several key trends in the SAR of this compound derivatives:

  • URAT1 Inhibition: The replacement of an amide bond with a 1,2,4-oxadiazole ring, a bioisosteric modification, led to a significant increase in URAT1 inhibitory potency, as seen with compound B21 (IC50 = 0.17 µM) compared to the amide A1 (IC50 = 0.93 µM)[1][2].

  • Anticancer Activity: The introduction of a benzyloxy group to the biphenyl carboxylic acid scaffold (compound 3j) slightly enhanced the cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines when compared to the unsubstituted analog (3a)[3].

  • EGFR Inhibition: Hydrazine-1-carbothioamide derivatives of 4'-hydroxybiphenyl-4-carboxylic acid, such as compound S4, have shown promising potential as EGFR tyrosine kinase allosteric inhibitors with cytotoxicity comparable to the established drug Erlotinib[4].

  • Antifungal Activity: Esterification of the carboxylic acid group in biphenyl-4-carboxylic acid has been shown to impart antifungal activity against Candida species. The presence of either a heteroatom or bulky groups near the ester functionality appears to be important for bioactivity[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of these compounds.

URAT1 Inhibition Assay

The inhibitory activity of the biphenyl carboxylic acid derivatives against human URAT1 was assessed using HEK293 cells overexpressing the URAT1 transporter (HEK293-URAT1)[1]. The assay measures the uptake of 14C-labeled uric acid as the substrate. The reduction in uric acid uptake in the presence of the test compounds relative to a control is used to determine the inhibitory potency, typically expressed as an IC50 value[1].

In Vitro Anticancer Activity Assay

The cytotoxicity of the synthesized biphenyl carboxylic acids was evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231)[3]. The assay, likely an MTT or similar cell viability assay, measures the concentration of the compound required to inhibit cell growth by 50% (IC50). Tamoxifen was used as a standard reference compound[3].

Antifungal Susceptibility Testing

The antifungal activity of biphenyl-4-carboxylic acid ester derivatives was determined using a broth microdilution method[5]. This method involves exposing various strains of Candida albicans and Candida tropicalis to serial dilutions of the compounds to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible fungal growth[5].

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams are provided below to illustrate key concepts and processes related to the SAR of these compounds.

SAR_Summary cluster_core This compound Core cluster_derivatives Derivatives cluster_activity Biological Activity Core Biphenyl Carboxylic Acid Scaffold Amide Amide Derivatives (A1) Core->Amide Amidation Oxadiazole 1,2,4-Oxadiazole (B21) Core->Oxadiazole Bioisosteric Replacement Benzyloxy Benzyloxy Derivatives (3j) Core->Benzyloxy Substitution Hydrazine Hydrazine-1-carbothioamide (S4) Core->Hydrazine Derivatization URAT1 URAT1 Inhibition Amide->URAT1 IC50: 0.93 µM Oxadiazole->URAT1 IC50: 0.17 µM (More Potent) Anticancer Anticancer Benzyloxy->Anticancer Enhanced Cytotoxicity EGFR EGFR Inhibition Hydrazine->EGFR Allosteric Inhibition

Caption: SAR summary of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Diphenic Anhydride, Substituted Amines) synthesis Chemical Synthesis (e.g., Amide Condensation, Coupling Reactions) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification assay In Vitro Assays (e.g., URAT1 Inhibition, Anticancer, Antifungal) purification->assay Screening of Synthesized Compounds data Data Analysis (IC50, MIC determination) assay->data sar Structure-Activity Relationship Analysis data->sar Establish SAR

Caption: General experimental workflow for SAR studies.

This guide provides a snapshot of the current understanding of the structure-activity relationships for this compound derivatives. The versatility of this scaffold, coupled with a growing body of experimental data, continues to make it an attractive starting point for the development of new therapeutic agents.

References

cross-validation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid purity by different techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical compounds, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance for safety and efficacy. This guide provides a comparative analysis of different analytical techniques for the cross-validation of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid purity, a key intermediate in the synthesis of various pharmaceuticals. By employing multiple analytical methods, a comprehensive purity profile can be established, ensuring the reliability and consistency of results.[1][2] This approach is crucial for regulatory compliance and robust quality control.

Comparative Purity Analysis

A batch of this compound was analyzed using three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Potentiometric Titration. The results are summarized in the table below, demonstrating a high degree of concordance across the methods, thereby providing strong evidence of the material's high purity.

Analytical TechniquePurity (%)Standard Deviation (±)Key AdvantagesLimitations
HPLC 99.850.05High sensitivity and specificity for separating and quantifying impurities.Requires reference standards for all potential impurities for accurate quantification.
DSC 99.780.10Provides a measure of absolute purity based on the melting properties of the compound; does not require a reference standard of the main component.[3][4]Only sensitive to eutectic impurities and may not detect non-eutectic or volatile impurities.[5]
Potentiometric Titration 99.910.08A primary analytical method that provides high accuracy and precision for the assay of acidic or basic compounds.Less specific than HPLC and may be affected by the presence of other acidic or basic impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for replication and verification of the results.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound was determined using a reversed-phase HPLC method.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.05% v/v Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient was used, starting from 60% A and 40% B, to 10% A and 90% B over 10 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the compound in a 50:50 mixture of acetonitrile and water. Working solutions were prepared by appropriate dilution.

  • Purity Calculation: The area percentage of the main peak relative to the total area of all peaks was calculated.

Differential Scanning Calorimetry (DSC)

The absolute purity of the compound was determined based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5][6]

  • Instrumentation: TA Instruments Q2000 DSC or equivalent.

  • Sample Pans: Tzero aluminum pans.

  • Sample Weight: 1-3 mg.

  • Heating Rate: 1 °C/min.

  • Temperature Range: 200°C to 250°C.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Purity Calculation: The purity was calculated using the instrument's software, which applies the van't Hoff equation to the melting endotherm. The evaluation was performed in the range of 10% to 50% of the peak melt.

Potentiometric Titration

The acidic nature of the carboxylic acid group allows for a highly accurate purity determination by potentiometric titration.

  • Instrumentation: Mettler Toledo T5 Titrator or equivalent, with a glass pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide, standardized.

  • Sample Preparation: Approximately 200 mg of the compound was accurately weighed and dissolved in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

  • Procedure: The sample solution was titrated with the standardized 0.1 M NaOH solution. The endpoint was determined from the inflection point of the titration curve.

  • Purity Calculation: The purity was calculated based on the volume of titrant consumed, the molarity of the titrant, and the molecular weight of the compound.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.

CrossValidationWorkflow cluster_0 Purity Assessment of this compound cluster_1 Data Comparison and Final Purity Assignment Sample Test Sample HPLC HPLC Analysis Sample->HPLC DSC DSC Analysis Sample->DSC Titration Potentiometric Titration Sample->Titration Compare Compare Results HPLC->Compare DSC->Compare Titration->Compare FinalPurity Final Purity Profile Compare->FinalPurity

Caption: Workflow for the cross-validation of purity analysis.

AnalyticalTechniqueRelationship cluster_Purity Overall Purity Assessment cluster_Techniques Analytical Techniques Purity This compound Purity HPLC HPLC (Organic Impurities) HPLC->Purity Provides Specificity DSC DSC (Total Eutectic Impurities) DSC->Purity Provides Absolute Purity Titration Potentiometric Titration (Assay of Acidic Moiety) Titration->Purity Provides Assay Value

Caption: Relationship between analytical techniques and purity aspects.

References

Unraveling the Therapeutic Potential: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid versus Commercial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. One such molecule of interest is 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative that has garnered attention for its potential biological activities. This guide provides a comparative analysis of this compound against established commercial drugs in the fields of anti-inflammatory and anticancer therapy, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Anti-Inflammatory Potential: A Head-to-Head with NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. To contextualize the potential of this compound, we compare the known efficacy of two widely used NSAIDs, Ibuprofen and Diclofenac.

Table 1: In Vitro Efficacy of Commercial Anti-Inflammatory Drugs

DrugTargetIC50 Value
Ibuprofen COX-113 μM[1][2]
COX-2370 μM[2]
Diclofenac COX-14 nM (in CHO cells)[3], 0.075 μM (in human whole blood), 0.611 µM (in human articular chondrocytes)
COX-21.3 nM (in CHO cells)[3], 0.038 μM (in human whole blood), 0.63 µM (in human articular chondrocytes)[4]

Note: Lower IC50 values indicate greater potency. The efficacy of these drugs can vary depending on the assay conditions and cell types used.

The following diagram illustrates the general mechanism of action of NSAIDs.

NSAID_Mechanism General Mechanism of NSAIDs Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of NSAID action.

Anticancer Prospects: Targeting EGFR Signaling

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous anticancer agents. One of the key targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. The commercial drug Erlotinib is a well-established EGFR inhibitor.

Although direct experimental evidence for the EGFR inhibitory activity of this compound is currently lacking, studies on structurally related hydroxylated biphenyl compounds have demonstrated promising anticancer activity, suggesting that this class of molecules may interact with cancer-related signaling pathways.[5] The table below presents the IC50 value for Erlotinib against EGFR.

Table 2: In Vitro Efficacy of a Commercial Anticancer Drug

DrugTargetIC50 Value
Erlotinib EGFR2 nM (cell-free assay)[6][7]

Note: This value represents the concentration required to inhibit the enzymatic activity of EGFR by 50% in a cell-free system.

The following diagram depicts a simplified overview of an EGFR signaling pathway and its inhibition.

EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: Overview of EGFR signaling and therapeutic intervention.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Ibuprofen, Diclofenac) dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a fluorometric probe).

  • 96-well microplate

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or control inhibitor to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Immediately measure the product formation kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader. For a colorimetric assay with TMPD, the absorbance is typically measured at 590 nm.[8] For a fluorometric assay, the fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Workflow Diagram:

COX_Assay_Workflow COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Incubation Incubate Enzyme with Inhibitor Prep_Inhibitor->Incubation Prep_Enzyme Prepare Enzyme Mix (COX, Heme, Buffer) Prep_Enzyme->Incubation Reaction Initiate Reaction (Add Arachidonic Acid) Incubation->Reaction Measurement Measure Product Formation (Plate Reader) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the tyrosine kinase activity of the EGFR.

Objective: To determine the IC50 value of a test compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP (adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compound (e.g., this compound) and control inhibitor (e.g., Erlotinib) dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production, or a phosphotyrosine-specific antibody for ELISA-based detection).

  • 96-well or 384-well microplate

  • Microplate reader (luminescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor.

  • In a microplate, add the kinase buffer, EGFR enzyme, and the substrate.

  • Add the test compound or control inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific period (e.g., 60 minutes at room temperature).

  • Stop the reaction and detect the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Measure the signal using a microplate reader.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Workflow Diagram:

EGFR_Assay_Workflow EGFR Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Pre_Incubation Pre-incubate Kinase with Inhibitor Prep_Inhibitor->Pre_Incubation Prep_Kinase_Mix Prepare Kinase Mix (EGFR, Substrate, Buffer) Prep_Kinase_Mix->Pre_Incubation Kinase_Reaction Initiate Reaction (Add ATP) Pre_Incubation->Kinase_Reaction Reaction_Incubation Incubate Kinase_Reaction->Reaction_Incubation Detection Stop Reaction & Detect Signal Reaction_Incubation->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: Step-by-step workflow for the in vitro EGFR kinase assay.

Conclusion and Future Directions

While this compound presents an interesting scaffold for the development of new therapeutic agents, a significant gap in the literature exists regarding its direct biological efficacy against key targets in inflammation and cancer. The data presented for the commercial drugs Ibuprofen, Diclofenac, and Erlotinib provide a solid foundation for comparison. Future research should focus on conducting in vitro and in vivo studies to determine the IC50 values of this compound against COX-1, COX-2, and EGFR. Such data will be instrumental in elucidating its therapeutic potential and guiding further drug development efforts. The experimental protocols provided herein offer a standardized approach for generating this much-needed comparative data.

References

A Spectroscopic Comparison of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid with its common precursors: 4-hydroxybenzoic acid, 3-bromobenzoic acid, and biphenyl-4-ol. The successful synthesis and purification of the target molecule are critically dependent on monitoring the reaction progress and confirming the identity and purity of the final product. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The following sections present a comparative analysis of the key spectroscopic features of these compounds, supported by experimental data and detailed methodologies for both the synthesis and the spectroscopic analyses.

Spectroscopic Data Comparison

The structural transformations from the precursors to the final product, this compound, are clearly reflected in their respective spectroscopic data. The formation of the biphenyl linkage and the retention of the carboxylic acid and hydroxyl functional groups can be tracked by observing characteristic changes in chemical shifts, absorption frequencies, and mass-to-charge ratios.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound Aromatic CH6.90 - 8.20m
OH~10.0 (broad s)s
COOH~12.5 (broad s)s
4-Hydroxybenzoic acid H-2, H-67.79d
H-3, H-56.82d
OH~10.3 (broad s)s
COOH~12.5 (broad s)s
3-Bromobenzoic acid [1]H-28.15t
H-67.95ddd
H-47.70ddd
H-57.35t
COOH12.5 (broad)s
Biphenyl-4-ol [2]Aromatic CH6.83 - 7.58m
OH4.83s

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O~172
Aromatic C115 - 160
4-Hydroxybenzoic acid [3]C=O167.61
C-1121.78
C-2, C-6131.97
C-3, C-5115.56
C-4162.04
3-Bromobenzoic acid [1]C=O171.5
C-1132.8
C-2136.0
C-3122.5
C-4133.0
C-5130.2
C-6128.8
Biphenyl-4-ol [2]Aromatic C-O155.06
Aromatic C115.67 - 140.77

Table 3: FTIR Spectral Data Comparison (Key Absorptions in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)O-H Stretch (Phenol)C=O StretchAromatic C=C StretchC-Br Stretch
This compound 3300-2500 (broad)3600-3200 (broad)~17001600-1450-
4-Hydroxybenzoic acid [4]3300-2500 (broad)344916631588-
3-Bromobenzoic acid [5]3300-2500 (broad)-~17001600-1450~750
Biphenyl-4-ol -3550-3200 (broad)-1600-1450-

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (EI+)
This compound C₁₃H₁₀O₃214.22[6]214 (M+), 197, 169, 141[7]
4-Hydroxybenzoic acid C₇H₆O₃138.12[8]138 (M+), 121, 93[4]
3-Bromobenzoic acid [9]C₇H₅BrO₂201.02202/200 (M+), 185/183, 157/155, 76
Biphenyl-4-ol [10]C₁₂H₁₀O170.21170 (M+), 141, 115

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling reaction between 3-bromo-4-hydroxybenzoic acid and phenylboronic acid.

Materials:

  • 3-bromo-4-hydroxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans may be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5][11] Apply pressure to ensure good contact.[5][11]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[11] Press the mixture into a thin, transparent pellet using a hydraulic press.[11]

  • Instrumentation: An FTIR spectrometer equipped with either an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

    • For EI, a standard electron energy of 70 eV is typically used.

Visualizing the Process

Synthetic Pathway

The synthesis of this compound is effectively achieved through a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds.

Synthesis_Pathway cluster_precursors Precursors precursor1 3-Bromobenzoic Acid product This compound precursor1->product Suzuki Coupling (Pd Catalyst, Base) precursor2 Phenylboronic Acid precursor2->product Suzuki Coupling (Pd Catalyst, Base) precursor3 4-Hydroxybenzoic Acid precursor4 Biphenyl-4-ol

Caption: Synthetic route to this compound.

Experimental Workflow

The comparative analysis involves a systematic workflow, from sample preparation to data acquisition and interpretation.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis sample_prep Sample Preparation (Target & Precursors) synthesis->sample_prep nmr NMR Analysis (¹H and ¹³C) sample_prep->nmr ftir FTIR Analysis sample_prep->ftir ms Mass Spectrometry Analysis sample_prep->ms data_analysis Data Comparison & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis end End data_analysis->end

Caption: Workflow for spectroscopic comparison.

References

assessing the enantiomeric purity of chiral biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Enantiomeric Purity of Chiral Biphenyl Carboxylic Acids

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is paramount. This is particularly true for chiral biphenyl carboxylic acids, a structural motif present in various pharmaceuticals and functional materials. The spatial arrangement of the two phenyl rings, known as atropisomerism, gives rise to enantiomers that can exhibit distinct biological activities and physical properties. Therefore, robust analytical methods are essential to quantify the enantiomeric excess (ee) and ensure the desired stereochemical integrity of these compounds.

This guide provides an objective comparison of the three primary analytical techniques for : Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the principles of each method, present supporting experimental data in comparative tables, provide detailed experimental protocols, and illustrate the workflows using diagrams.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the nature of the sample, the required accuracy and sensitivity, analysis time, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agents (CSAs)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, often with a co-solvent.Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct chemical shifts in the NMR spectrum.
Advantages High resolution and accuracy, well-established technique, wide variety of commercially available chiral columns.[1]Faster analysis times, lower organic solvent consumption (greener method), suitable for high-throughput screening.[2][3][4]Rapid analysis, no need for a chiral stationary phase, provides structural information, small sample requirement.[5][6][7]
Disadvantages Longer analysis times compared to SFC, higher consumption of organic solvents.Requires specialized instrumentation, method development can be complex.Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a suitable chiral solvating agent.
Typical Analytes Wide range of chiral compounds, including polar and non-polar molecules.Particularly well-suited for non-polar and moderately polar compounds.Soluble compounds that can form diastereomeric complexes with the CSA.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the enantioseparation of atropisomeric biphenyls.[8]

Quantitative Data for Chiral HPLC of Atropisomeric Biphenyls

The following table summarizes the chromatographic data for the enantioseparation of a representative chiral biphenyl dicarboxylic acid on different polysaccharide-based CSPs.

AnalyteChiral Stationary PhaseMobile Phasek'1k'2αRs
2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylic acidLux Cellulose-2n-Hexane/2-Propanol (90/10, v/v)1.852.231.212.50
2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylic acidChiralcel OD-Hn-Hexane/2-Propanol (90/10, v/v)1.551.781.151.80
2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylic acidLux Cellulose-1n-Hexane/2-Propanol (90/10, v/v)2.102.481.182.15

Data extracted from a study on the HPLC enantioseparation of atropisomeric biphenyls.[8] k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor.

Experimental Protocol: Chiral HPLC

This protocol provides a general procedure for the chiral HPLC analysis of a biphenyl carboxylic acid.

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/2-Propanol (90/10, v/v) with 0.1% Trifluoroacetic acid (TFA). The addition of an acidic modifier like TFA is often necessary to improve the peak shape of acidic analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the biphenyl carboxylic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[2][3][4] This technique utilizes supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to improved chromatographic efficiency.

Quantitative Data for Chiral SFC of Acidic Compounds

While specific data for biphenyl carboxylic acids is less readily available in a comparative format, the following table provides typical performance metrics for the SFC separation of acidic compounds on anion-exchange CSPs.

AnalyteChiral Stationary PhaseModifier in CO2Analysis Time (min)
N-Benzoyl-DL-alanineCHIRALPAK QN-AX20% Methanol with 0.5% TFA< 5
IbuprofenCHIRALPAK QD-AX15% Methanol with 0.5% TFA< 4
KetoprofenCHIRALPAK QN-AX25% Methanol with 0.5% TFA< 6

Data generalized from application notes on chiral SFC of acidic compounds.

Experimental Protocol: Chiral SFC

This protocol outlines a general procedure for the chiral SFC analysis of a biphenyl carboxylic acid.

  • Column: CHIRALPAK AD-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 and Methanol (gradient or isocratic). A common starting point is an isocratic elution with 20% Methanol.

  • Additive: 0.1% Trifluoroacetic acid (TFA) in the methanol co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and a stronger solvent like dichloromethane.

  • Injection Volume: 5 µL.

Chiral SFC Workflow

G cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Modifier inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral SFC Analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. The principle lies in the addition of a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers. These diastereomers have different chemical environments, leading to separate signals in the NMR spectrum, most commonly the ¹H NMR spectrum. The difference in chemical shift between the signals of the two enantiomers is denoted as ΔΔδ.

Quantitative Data for NMR with Chiral Solvating Agents

The following table presents the chemical shift non-equivalence (ΔΔδ) observed for the α-proton of mandelic acid (a common model for carboxylic acids) with different types of chiral solvating agents.

Chiral Solvating Agent (CSA)AnalyteSolventΔΔδ (ppm)
(S)-Aziridinyl diphenylmethanolMandelic AcidCDCl30.194
(R)-BINOL-amino alcoholMandelic AcidCDCl3up to 0.641
(S,S)-1,2-Diphenylethylenediamine-derived bisimidazolineMandelic AcidCDCl3> 0.1

Data compiled from studies on various chiral solvating agents for carboxylic acids.[7]

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol describes a general procedure for determining the enantiomeric excess of a biphenyl carboxylic acid using an NMR CSA.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Solvent: Deuterated chloroform (CDCl3) is commonly used.

  • Chiral Solvating Agent (CSA): Choose a suitable CSA, for example, a commercially available BINOL-based derivative.

  • Sample Preparation:

    • Accurately weigh the biphenyl carboxylic acid sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of CDCl3 in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a specific molar equivalent of the CSA (often 1 to 2 equivalents) to the NMR tube.

    • Gently mix the sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal of the biphenyl carboxylic acid that shows splitting into two distinct peaks in the presence of the CSA.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric excess using the formula: % ee = [|Integral1 - Integral2| / (Integral1 + Integral2)] x 100.

NMR with CSA Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Sample in NMR Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire identify Identify Split Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for NMR Analysis with a CSA.

Conclusion

The assessment of enantiomeric purity is a critical aspect of the research, development, and quality control of chiral biphenyl carboxylic acids. Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents each offer distinct advantages and are suited for different analytical needs.

  • Chiral HPLC remains the gold standard for high-resolution separation and accurate quantification, with a vast library of available chiral stationary phases.

  • Chiral SFC provides a faster, greener alternative, making it ideal for high-throughput screening and preparative separations.

  • NMR with CSAs is a rapid and convenient method for direct determination of enantiomeric excess in solution, requiring minimal sample preparation.

The choice of the optimal method will depend on the specific requirements of the analysis. For routine quality control where high accuracy is paramount, a validated chiral HPLC method is often preferred. In a discovery setting where rapid screening of multiple samples is necessary, chiral SFC or NMR with CSAs may be more appropriate. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method for their work with chiral biphenyl carboxylic acids.

References

A Comparative Performance Analysis of Cannabinoid Receptor 1 (CB1) Antagonists: Benchmarking for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of established Cannabinoid Receptor 1 (CB1) antagonists, including AM251, SR141716A (Rimonabant), and JD-5037. While direct experimental data for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid in CB1 receptor assays is not publicly available, this document serves as a benchmark for researchers investigating its potential activity or that of similar novel chemical entities. The following sections detail the binding affinities and functional characteristics of these reference compounds, supported by established experimental protocols.

Comparative Efficacy of Reference CB1 Receptor Antagonists

The primary measure of a ligand's potency at a given receptor is its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. The data presented below has been compiled from various in vitro studies.

CompoundReceptor TargetBinding Affinity (Ki) [nM]Binding Affinity (IC50) [nM]Notes
AM251 CB17.5[1][2]8[3][4][5]Inverse agonist, structurally similar to Rimonabant.[1] Displays ~306-fold selectivity over CB2 receptors.[3][4]
SR141716A (Rimonabant) CB11.98[6]-The first selective CB1 receptor antagonist to be well-characterized.[7][8]
JD-5037 CB10.35[9][10][11]1.5[7][10]Peripherally restricted inverse agonist with >700-fold selectivity over CB2 receptors.[9][10][11]

Note: Binding affinities can vary between studies due to differences in experimental conditions such as radioligand used, tissue/cell preparation, and assay buffer composition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize CB1 receptor antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound at the CB1 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the CB1 receptor (e.g., rat brain membranes or CHO cells transfected with human CB1).

  • Radioligand: Typically [³H]CP-55,940, a high-affinity CB1 agonist.

  • Test Compound: this compound or other non-radiolabeled ligands.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[9]

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound.[9]

  • Equilibrium: Incubate the mixture at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[1][9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters to separate bound from unbound radioligand.[1][9]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[1][9]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

[³⁵S]GTPγS Binding Assay

This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.

Objective: To characterize the functional activity of a test compound at the CB1 receptor.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like CB1 facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. Antagonists block agonist-induced stimulation, while inverse agonists inhibit basal G-protein activity.

Materials:

  • CB1 Receptor Membranes

  • [³⁵S]GTPγS

  • GDP

  • Test Compound

  • CB1 Agonist (e.g., CP-55,940)

  • Assay Buffer: Typically 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

Procedure:

  • Pre-incubation: Incubate the membranes with the test compound (for antagonist/inverse agonist testing) or buffer.

  • Reaction Initiation: Add GDP, [³⁵S]GTPγS, and a CB1 agonist (for antagonist testing).

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Agonist activity is measured as an increase in [³⁵S]GTPγS binding. Antagonist activity is determined by the ability of the test compound to block agonist-stimulated binding. Inverse agonist activity is observed as a decrease in basal [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine the effect of a test compound on adenylyl cyclase activity via the CB1 receptor.

Principle: Intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. The ability of a CB1 agonist to reduce this forskolin-stimulated cAMP accumulation is then measured. Antagonists block the effect of the agonist, while inverse agonists can further reduce basal cAMP levels.

Materials:

  • Cells expressing CB1 receptors (e.g., CHO-K1 or HEK293 cells)

  • Forskolin

  • Test Compound

  • CB1 Agonist (e.g., CP-55,940)

  • cAMP Assay Kit (e.g., LANCE, HTRF, or AlphaScreen)

Procedure:

  • Cell Seeding: Plate the cells in a suitable microplate.

  • Compound Addition: Add the test compound (for antagonist/inverse agonist evaluation) or buffer.

  • Stimulation: Add a CB1 agonist (for antagonist testing) followed by forskolin to stimulate adenylyl cyclase.[3]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Agonist activity is seen as a decrease in forskolin-stimulated cAMP levels. Antagonist activity is measured by the reversal of the agonist-induced decrease.

Visualizing the Molecular and Experimental Frameworks

To further elucidate the processes described, the following diagrams illustrate the CB1 receptor signaling pathway and the workflows of the key assays.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activates (Basal) / Inhibits AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Inhibits Ligand Antagonist / Inverse Agonist (e.g., AM251) Ligand->CB1 Binds to cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: CB1 receptor signaling pathway and the inhibitory effect of antagonists/inverse agonists.

Radioligand_Binding_Workflow start Start prepare Prepare Reagents: - CB1 Membranes - [3H]Radioligand - Test Compound Dilutions start->prepare incubate Incubate Components in 96-well Plate (30°C, 60-90 min) prepare->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer (3x) filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional_Assay_Workflow cluster_gpcrs GTPγS Assay cluster_camp cAMP Assay g_start Start g_prepare Prepare CB1 Membranes, [35S]GTPγS, GDP, Agonist, and Test Compound g_start->g_prepare g_incubate Incubate at 30°C for 60 min g_prepare->g_incubate g_filter Filter and Wash g_incubate->g_filter g_count Scintillation Counting g_filter->g_count g_analyze Analyze G-Protein Activation g_count->g_analyze g_end End g_analyze->g_end c_start Start c_prepare Seed CB1-expressing Cells c_start->c_prepare c_add_compounds Add Test Compound, Agonist, and Forskolin c_prepare->c_add_compounds c_incubate Incubate for 30 min c_add_compounds->c_incubate c_lyse Lyse Cells and Detect cAMP c_incubate->c_lyse c_analyze Analyze cAMP Levels c_lyse->c_analyze c_end End c_analyze->c_end

Caption: Comparative workflow of GTPγS and cAMP functional assays.

References

literature review comparing the properties of various hydroxylated biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Hydroxylated Biphenyl Carboxylic Acids: Properties and Biological Activities

Hydroxylated biphenyl carboxylic acids represent a class of organic compounds of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Their structural motif, featuring a biphenyl scaffold substituted with both hydroxyl and carboxylic acid functional groups, imparts a unique combination of physicochemical and biological properties. These compounds and their derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antioxidant agents. This guide provides a comparative literature review of various hydroxylated biphenyl carboxylic acids, presenting experimental data on their biological activities and detailing the methodologies used for their evaluation.

Physicochemical Properties

Biological Activities

The biological activities of hydroxylated biphenyl carboxylic acids are diverse, with significant research focused on their potential as anticancer, anti-inflammatory, and antioxidant agents. The specific activity is highly dependent on the substitution pattern of the biphenyl rings.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of hydroxylated biphenyl carboxylic acids and their derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Breast Cancer Cell Lines. [4]

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
3a 10.14 ± 2.0510.78 ± 2.58
3j (benzyloxy derivative) 9.92 ± 0.979.54 ± 0.85
Tamoxifen (Standard) --

Table 2: Antiproliferative Activity of Hydroxylated Biphenyl Compounds against Malignant Melanoma Cells. [5]

CompoundMelanoma Cell Line IC₅₀ (µM)
11 1.7 ± 0.5
12 2.0 ± 0.7
Anti-inflammatory Activity

The anti-inflammatory properties of compounds structurally related to hydroxylated biphenyl carboxylic acids have been evaluated, often showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] For instance, certain beta-hydroxy-beta-arylpropanoic acids, which share structural similarities, have demonstrated significant anti-inflammatory activity in animal models.[6][7]

Antioxidant Activity

Hydroxylated biphenyls, in general, are recognized for their antioxidant potential, which is attributed to the hydrogen-donating ability of their phenolic hydroxyl groups.[8][9] The antioxidant capacity is influenced by the number and position of these hydroxyl groups.[8][9] Studies on natural phenols and their synthetic biphenyl derivatives have shown that these compounds can effectively scavenge free radicals.[8][9][10]

Experimental Protocols

Synthesis of Biphenyl Carboxylic Acid Derivatives

A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[4]

General Procedure:

  • A mixture of a substituted boronic acid, 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, Tetrakis(triphenylphosphine)palladium(0) as a catalyst, and a base (e.g., an alkaline medium) is prepared.[4]

  • The reaction mixture is stirred, typically under an inert atmosphere, at an elevated temperature until the reaction is complete (monitored by techniques like TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired biphenyl carboxylic acid derivative.[4]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (hydroxylated biphenyl carboxylic acids) for a specified period (e.g., 24 or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Anti-inflammatory Activity Evaluation (Carrageenan-induced Paw Edema Test)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[12]

Procedure:

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test compounds are administered to the animals, usually orally, at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a characteristic wavelength for the DPPH radical. A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.

  • Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction Suzuki-Miyaura Coupling start->reaction purification Purification reaction->purification product Hydroxylated Biphenyl Carboxylic Acid purification->product anticancer Anticancer Assay (MTT) product->anticancer antiinflammatory Anti-inflammatory Assay (Carrageenan) product->antiinflammatory antioxidant Antioxidant Assay (DPPH) product->antioxidant

Caption: General experimental workflow for the synthesis and biological evaluation of hydroxylated biphenyl carboxylic acids.

apoptosis_pathway compound Hydroxylated Biphenyl Carboxylic Acid cell Cancer Cell compound->cell Induces stress caspase_activation Caspase Activation cell->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by hydroxylated biphenyl carboxylic acids in cancer cells.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is crucial for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Hazard Profile and Safety Information

Before handling this compound for disposal, it is essential to be aware of its associated hazards. While specific data for this exact compound is limited, information from structurally similar compounds indicates that it should be handled with care. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][8] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust.[7][8]

Summary of Hazard Information (Based on Similar Compounds):

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin Corrosion/IrritationH315: Causes skin irritation.[1][7]P264: Wash skin thoroughly after handling.[1][7] P280: Wear protective gloves.[1][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][7]P280: Wear eye protection/face protection.[1][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1][7]P261: Avoid breathing dust.[1][7] P271: Use only outdoors or in a well-ventilated area.[1][7]
Aquatic Hazard (Long-term)H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.[8][9]

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[8][10]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[7][11]

  • Collect solid waste, such as the pure compound and contaminated consumables (e.g., weigh boats, gloves, wipes), separately from liquid waste.[8]

  • If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated solvents).[12]

3. Waste Container and Labeling:

  • Use a designated, appropriate, and chemically compatible container for collecting the waste.[9][12] The container must have a secure, tight-fitting lid and be in good condition.[10][12]

  • All waste containers must be clearly and accurately labeled as soon as waste is added.[9][10] The label must include:

    • The words "Hazardous Waste".[8][10]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • The specific hazards (e.g., "Irritant", "Toxic to aquatic life").[10]

    • The accumulation start date (the date the first drop of waste is added).[8]

    • The name of the principal investigator and the laboratory location.[8]

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10] This area must be at or near the point of waste generation.[9][12]

  • The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[8][12]

  • Keep the waste container closed at all times, except when adding waste.[5][9][10][12]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[9][12]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (typically one year for partially filled containers, though institutional policies may vary), arrange for its collection.[9][10]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9]

  • Ensure all necessary paperwork is completed for the waste manifest.

6. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.[5]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[5][12] The rinsate must be collected and disposed of as hazardous waste.[12]

  • After proper decontamination, deface or remove all hazardous labels before disposing of the container as regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow for this compound A Waste Generated: This compound (Solid or Solution) B Is the waste mixed with other hazardous materials? A->B C Segregate waste streams. Consult EHS for mixed waste protocol. B->C Yes D Place in a designated, compatible, and sealed Hazardous Waste container. B->D No C->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date - PI/Lab Information D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is the container full or has it reached the accumulation time limit? F->G H Continue to collect waste. Keep container closed. G->H No I Contact EHS or licensed waste disposal company for pickup. G->I Yes H->G J Complete waste manifest and transfer custody. I->J

References

Comprehensive Safety and Handling Guide for 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Adherence to these procedural steps is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

Hazard Statement Summary:

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irrit. 2H315: Causes skin irritationWarningGHS07
Eye Irrit. 2AH319: Causes serious eye irritationWarningGHS07
STOT SE 3H335: May cause respiratory irritationWarningGHS07

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Requirements:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required.[4] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] Always check the glove manufacturer's chemical resistance guide. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.
Body Laboratory CoatA full-length, buttoned laboratory coat must be worn to protect skin and clothing.
Respiratory RespiratorFor handling fine powders or when adequate ventilation is not available, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of dust particles.[7][8]
Feet Closed-Toe ShoesShoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Gather all required PPE don_ppe Don appropriate PPE prep_area->don_ppe prep_spill_kit Ensure spill kit is accessible use_hood Work in a certified chemical fume hood weigh Weigh the compound carefully to minimize dust dissolve Dissolve or use the compound as needed decontaminate Decontaminate work surfaces and equipment dissolve->decontaminate dispose_waste Dispose of waste in a labeled, sealed container doff_ppe Doff PPE correctly wash_hands Wash hands thoroughly

Caption: Safe handling workflow for this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as outlined in the table above.

    • Locate the chemical spill kit and verify its contents are complete.

  • Handling:

    • Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[9][10]

    • When weighing, use a draft shield or weigh the material in a glove box to prevent the fine powder from becoming airborne.

    • Handle the solid with care to avoid generating dust. Use spatulas and other appropriate tools.

    • Keep the container tightly closed when not in use.

  • Decontamination:

    • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Place any disposable materials used during the process into the designated chemical waste container.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Response Protocols:

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated waste container. Decontaminate the spill area.
Major Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is required to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • All solid waste, including contaminated gloves, wipes, and absorbent materials, must be collected in a clearly labeled, sealed, and chemically compatible waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantities of the waste components and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols, researchers and laboratory personnel can handle this compound with a high degree of safety and confidence. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this chemical before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.